ProMMP-9 inhibitor-3c
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C18H20FN3O2S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]butanamide |
InChI |
InChI=1S/C18H20FN3O2S/c19-12-7-9-13(10-8-12)20-16(23)6-3-11-25-18-21-15-5-2-1-4-14(15)17(24)22-18/h7-10H,1-6,11H2,(H,20,23)(H,21,22,24) |
InChI Key |
FNJYGVDTJGJMMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCCCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Pro-Matrix Metalloproteinase-9 (ProMMP-9) Inhibitors
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components.[1] Under physiological conditions, MMP-9 is involved in processes such as embryonic development, tissue remodeling, and wound healing.[2] However, aberrant MMP-9 activity is implicated in a wide range of pathological conditions, including cancer metastasis, neuroinflammatory diseases, and cardiovascular disorders.[2][3]
MMP-9 is secreted as an inactive zymogen, proMMP-9, which requires proteolytic cleavage for activation.[1][4] This activation process is a key regulatory step, and its inhibition presents an attractive therapeutic strategy. While numerous MMP inhibitors have been developed, many have failed in clinical trials due to a lack of specificity, leading to off-target effects.[3][5] This has spurred the development of highly selective inhibitors that target individual MMPs.
This technical guide focuses on the mechanism of action of inhibitors that specifically target the activation of proMMP-9. As information on a specific compound named "ProMMP-9 inhibitor-3c" is not publicly available, this document will use JNJ0966 , a well-characterized and highly selective allosteric inhibitor of proMMP-9 activation, as a representative example to elucidate the core principles of this inhibitory mechanism.[3][6]
Core Mechanism of Action: Allosteric Inhibition of Zymogen Activation
The primary mechanism of action for this class of inhibitors is the prevention of the conversion of the inactive proMMP-9 zymogen into its catalytically active form.[3][6] Unlike traditional MMP inhibitors that target the active site, these inhibitors bind to an allosteric site on the proMMP-9 molecule.[3]
JNJ0966, for example, interacts with a structural pocket in proximity to the zymogen cleavage site near arginine 106 (Arg-106).[3] This binding event is thought to induce a conformational change that hinders the proteolytic cleavage required for activation. The activation of proMMP-9 is a two-step process, involving an initial cleavage to an intermediate form, followed by a second cleavage to generate the mature, active enzyme.[6] JNJ0966 has been shown to have a more pronounced effect on inhibiting the second processing step, from the intermediate to the fully active form.[6]
This allosteric approach provides a high degree of selectivity, as the targeted binding pocket is not conserved across other MMP family members. Consequently, JNJ0966 does not inhibit the catalytic activity of active MMP-9 or other MMPs like MMP-1, MMP-2, MMP-3, or MMP-14, nor does it prevent the activation of the closely related MMP-2 zymogen.[3][6]
Signaling Pathways and Molecular Interactions
The activation of proMMP-9 is a complex process regulated by various signaling pathways and molecular interactions. ProMMP-9 is secreted from the cell and can be activated by other proteases, such as MMP-3 (stromelysin-1) or a cascade involving membrane type 1-MMP (MT1-MMP) and MMP-2.[7][8] The expression of MMP-9 itself is regulated by signaling pathways such as the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) and the mitogen-activated protein kinases (MAPK)/extracellular-signal-regulated kinases (ERK) pathways.[4]
The mechanism of allosteric inhibition of proMMP-9 activation is depicted in the following diagram:
Quantitative Data
The following table summarizes the available quantitative data for the representative proMMP-9 inhibitor, JNJ0966. This data is crucial for understanding the potency and selectivity of the compound.
| Parameter | Value | Target | Assay Type | Reference |
| Binding Affinity (KD) | 5.0 µM | proMMP-9 (amino acids 20-445) | ThermoFluor | [3][6] |
| 0.33 µM | proMMP-9 (amino acids 67-445) | ThermoFluor | [6] | |
| Inhibitory Concentration (IC50) | Not Applicable | Active MMP-9 | Enzyme Activity Assay | [6] |
| Not Applicable | Active MMP-3 | Enzyme Activity Assay | [6] |
Note: The IC50 is not applicable for the active enzymes as JNJ0966 does not inhibit their catalytic activity but rather the activation of the zymogen.
Experimental Protocols
The characterization of proMMP-9 activation inhibitors involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the literature for a compound like JNJ0966.
High-Throughput Screening for ProMMP-9 Binders (ThermoFluor® Assay)
-
Objective: To identify compounds that bind to and stabilize proMMP-9.
-
Principle: This assay measures the thermal stability of a protein. Ligand binding typically increases the melting temperature (Tm) of the protein.
-
Methodology:
-
Purified, catalytically inactive human proMMP-9 is used.
-
The protein is mixed with a fluorescent dye that binds to hydrophobic regions exposed upon protein unfolding.
-
The protein-dye mixture is aliquoted into a multi-well plate containing the test compounds.
-
The plate is heated in a real-time PCR instrument, and fluorescence is monitored as a function of temperature.
-
The Tm is determined for the protein in the presence and absence of each compound.
-
A significant increase in Tm indicates compound binding.
-
ProMMP-9 Activation Assay
-
Objective: To determine the effect of the inhibitor on the conversion of proMMP-9 to active MMP-9.
-
Methodology:
-
Recombinant proMMP-9 is incubated with an activating protease, typically MMP-3.
-
The reaction is carried out in the presence of various concentrations of the test inhibitor or a vehicle control.
-
The reaction is stopped at different time points.
-
The samples are analyzed by:
-
Gelatin Zymography: Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer. Active MMP-9 will digest the gelatin, leaving a clear band. The intensity of this band is proportional to the amount of active MMP-9.
-
Immunoblotting (Western Blot): Samples are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with an antibody specific for MMP-9 to visualize the different forms (pro, intermediate, and active).
-
DQ-Gelatin Activity Assay: A fluorogenic gelatin substrate (DQ-gelatin) is used. Cleavage of this substrate by active MMP-9 results in an increase in fluorescence, which can be measured over time.
-
-
Selectivity Assays
-
Objective: To assess the inhibitor's specificity for proMMP-9 activation over other MMPs.
-
Methodology:
-
Catalytic Activity Assays: The inhibitor is tested for its ability to inhibit the activity of already active MMPs (e.g., MMP-1, -2, -3, -9, -14) using specific fluorogenic peptide substrates.
-
Zymogen Activation Assays for Other MMPs: The effect of the inhibitor on the activation of other proMMPs (e.g., proMMP-2) is evaluated using similar activation assays as described for proMMP-9.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of a selective proMMP-9 activation inhibitor.
The development of inhibitors that specifically target the activation of proMMP-9 represents a promising therapeutic strategy for a variety of diseases. By binding to an allosteric site and preventing the conversion of the zymogen to its active form, these inhibitors, exemplified by JNJ0966, can achieve a high degree of selectivity, thereby avoiding the off-target effects that have plagued earlier generations of broad-spectrum MMP inhibitors. The experimental protocols and workflows detailed in this guide provide a framework for the identification and characterization of such novel therapeutic agents. Further research in this area holds the potential to deliver more effective and safer treatments for conditions driven by aberrant MMP-9 activity.
References
- 1. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 6. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of MMP‐9 by membrane type‐1 MMP/MMP‐2 axis stimulates tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pro-MMP-9 is a specific macrophage product and is activated by osteoarthritic chondrocytes via MMP-3 or a MT1-MMP/MMP-13 cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Allosteric Inhibition of Pro-Matrix Metalloproteinase-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-9 (MMP-9), or gelatinase B, is a zinc-dependent endopeptidase implicated in a range of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. The enzyme is secreted as an inactive zymogen, proMMP-9, and its activation is a critical step in its biological function. Consequently, inhibiting the activation of proMMP-9 presents an attractive therapeutic strategy. This technical guide delves into the allosteric inhibition of proMMP-9, a sophisticated mechanism that offers high selectivity and avoids the off-target effects associated with active-site inhibitors. This document will detail the activation cascade of proMMP-9, the principles of allosteric inhibition with examples of known inhibitors, present quantitative data, outline key experimental protocols, and provide visual representations of the relevant pathways and workflows.
ProMMP-9 Activation: A Multi-Step Cascade
The activation of proMMP-9 is a tightly regulated process involving a cascade of proteolytic cleavages. The latent proenzyme is maintained in an inactive state by a propeptide domain containing a cysteine residue that coordinates with the catalytic zinc ion in the active site. Activation requires the disruption of this interaction, typically through proteolytic removal of the propeptide.
Several proteases can initiate this activation cascade. Key players include:
-
Matrix Metalloproteinase-3 (MMP-3; Stromelysin-1): MMP-3 can directly cleave the propeptide of proMMP-9, leading to its activation.[1][2][3]
-
Membrane Type 1-MMP (MT1-MMP) and MMP-2 (Gelatinase A): A more complex, cell-surface-associated activation pathway involves MT1-MMP, which activates proMMP-2. Activated MMP-2 can then, in turn, activate proMMP-9.[1][4][5] This process is often regulated by Tissue Inhibitors of Metalloproteinases (TIMPs), which can have a dual role in both promoting and inhibiting activation depending on the context.[1]
The activation proceeds in a stepwise manner, with an initial cleavage generating an intermediate form, followed by a second cleavage to produce the fully active enzyme.[6]
The Core of Allosteric Inhibition
Allosteric inhibitors function by binding to a site on the enzyme that is distinct from the active site. This binding event induces a conformational change that ultimately prevents the enzyme from carrying out its function. In the context of proMMP-9, allosteric inhibitors have been developed to specifically prevent the activation of the zymogen. This approach offers a significant advantage in terms of selectivity, as the allosteric sites are often less conserved across the MMP family than the highly conserved active site.
A notable example of a small molecule allosteric inhibitor is JNJ0966 . This compound binds to a pocket in the prodomain of proMMP-9, near the cleavage site required for activation.[6] This binding event is thought to sterically hinder the access of activating proteases, thereby preventing the conversion of proMMP-9 to its active form.[6] Importantly, JNJ0966 does not inhibit the catalytic activity of already active MMP-9 or other MMPs, highlighting its high selectivity.[6]
Another class of allosteric inhibitors includes monoclonal antibodies. GS-5745 is a humanized monoclonal antibody that binds to a region at the junction of the pro- and catalytic domains of MMP-9.[7][8] This binding has a dual inhibitory mechanism: it prevents the proteolytic activation of proMMP-9 and also allosterically inhibits the activity of the mature enzyme.[7]
Quantitative Data on Allosteric Inhibitors
The efficacy and selectivity of allosteric inhibitors can be quantified through various biochemical and cellular assays. The following tables summarize key quantitative data for the exemplary allosteric inhibitors discussed.
| Inhibitor | Target | Binding Affinity (KD) | IC50 (ProMMP-9 Activation) |
| JNJ0966 | ProMMP-9 | 5.0 µM (ThermoFluor®) | ~1 µM |
| GS-5745 | ProMMP-9 / MMP-9 | 0.2 nM (proMMP-9) | 0.4 nM (proMMP-9 activation) |
Table 1: Binding Affinity and Potency of Allosteric ProMMP-9 Inhibitors.
| Inhibitor | Selectivity Profile |
| JNJ0966 | No inhibition of active MMP-1, -2, -3, -9, or -14. Does not inhibit proMMP-2 activation.[6] |
| GS-5745 | Highly selective for MMP-9 over other MMPs. |
Table 2: Selectivity of Allosteric ProMMP-9 Inhibitors.
Key Experimental Protocols
The study of allosteric inhibitors of proMMP-9 involves a variety of sophisticated experimental techniques to elucidate their mechanism of action, potency, and selectivity.
Gelatin Zymography
This technique is used to detect the activity of gelatinases, such as MMP-9.
Methodology:
-
Samples containing MMP-9 are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with gelatin.
-
Following electrophoresis, the gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature.
-
The gel is then incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.
-
During incubation, the MMP-9 digests the gelatin in its vicinity.
-
The gel is subsequently stained with Coomassie Brilliant Blue.
-
Areas of gelatin degradation appear as clear bands against a blue background, indicating the presence of active MMP-9. The pro- and active forms of MMP-9 can be distinguished by their different molecular weights.[9][10]
Western Blotting
Western blotting is employed to detect and quantify the different forms of MMP-9 (pro, intermediate, and active).
Methodology:
-
Protein samples are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific to MMP-9. Antibodies that can distinguish between the different forms of MMP-9 are particularly useful.[6]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which can be captured on film or with a digital imager.[10]
Fluorescence-Based Activity Assays
These assays provide a quantitative measure of MMP-9 catalytic activity.
Methodology:
-
A fluorogenic MMP-9 substrate is used, which consists of a peptide sequence that is specifically cleaved by MMP-9, flanked by a fluorescent molecule and a quencher.
-
In its intact state, the fluorescence is quenched.
-
Upon cleavage by active MMP-9, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
The rate of fluorescence increase is directly proportional to the enzymatic activity of MMP-9.[11]
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the binding kinetics and affinity between an inhibitor and its target protein in real-time.
Methodology:
-
ProMMP-9 is immobilized on a sensor chip.
-
A solution containing the inhibitor is flowed over the chip surface.
-
The binding of the inhibitor to the immobilized proMMP-9 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
By analyzing the association and dissociation phases of the binding event, the on-rate (ka), off-rate (kd), and dissociation constant (KD) can be determined.
Conclusion
The allosteric inhibition of proMMP-9 activation represents a promising and highly selective approach for the therapeutic targeting of MMP-9. By binding to a site distinct from the conserved active site, allosteric inhibitors can achieve a level of specificity that has been challenging to attain with traditional active-site inhibitors. This technical guide has provided an in-depth overview of the proMMP-9 activation pathways, the mechanism of allosteric inhibition, quantitative data for exemplary inhibitors, and detailed experimental protocols for their characterization. The continued exploration of this inhibitory mechanism holds significant potential for the development of novel therapeutics for a wide range of diseases driven by aberrant MMP-9 activity.
References
- 1. Pro-MMP-9 activation by the MT1-MMP/MMP-2 axis and MMP-3: role of TIMP-2 and plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pro-MMP-9 is a specific macrophage product and is activated by osteoarthritic chondrocytes via MMP-3 or a MT1-MMP/MMP-13 cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of proMMP-9 by a plasmin/MMP-3 cascade in a tumor cell model. Regulation by tissue inhibitors of metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of MMP-9 by membrane type-1 MMP/MMP-2 axis stimulates tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of MMP‐9 by membrane type‐1 MMP/MMP‐2 axis stimulates tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of ProMMP-9 Inhibition in Oncology: A Technical Guide to the Mechanism and Therapeutic Potential of Selective Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase critically involved in the degradation of the extracellular matrix (ECM), a key process in cancer progression, invasion, and metastasis.[1][2] Its overexpression is correlated with poor prognosis in numerous solid malignancies, making it an attractive therapeutic target.[3] Early broad-spectrum MMP inhibitors (MMPIs) failed in clinical trials due to a lack of efficacy and severe side effects, largely attributed to their non-specific activity.[3][4] This has spurred the development of highly selective inhibitors targeting individual MMPs. This guide focuses on the therapeutic potential of inhibiting the pro-enzyme (zymogen) form of MMP-9, ProMMP-9, with a specific focus on SB-3CT, a well-characterized selective inhibitor of gelatinases (MMP-9 and MMP-2). We will delve into the signaling pathways, experimental evaluation, and the novel immunomodulatory role of selective ProMMP-9 inhibition.
ProMMP-9: Structure, Activation, and Role in Cancer
MMP-9 is secreted as an inactive zymogen, ProMMP-9.[5] Its structure consists of a propeptide domain, a catalytic domain containing a zinc-binding site, and a hemopexin domain.[5][6] The propeptide domain maintains latency through a "cysteine switch" mechanism, where a cysteine residue coordinates with the catalytic zinc ion, blocking its activity.[6]
Activation is a multi-step proteolytic process that removes the pro-domain, exposing the catalytic site. This can be initiated by other proteases like MMP-3 or plasmin.[5][6] Once active, MMP-9 degrades components of the ECM, primarily type IV collagen and laminin, which are major constituents of the basement membrane.[5][7] This degradation is a critical step for:
-
Tumor Invasion and Metastasis: By breaking down the physical barrier of the ECM, MMP-9 allows cancer cells to invade surrounding tissues and enter the bloodstream.[7][8]
-
Angiogenesis: MMP-9 promotes the formation of new blood vessels, which is essential for tumor growth, by releasing pro-angiogenic factors from the ECM.[7][9]
-
Modulation of the Tumor Microenvironment: MMP-9 can cleave cell surface proteins, cytokines, and growth factors, influencing cell signaling, survival, and immune responses.[5][9]
Key Signaling Pathways Involving MMP-9
MMP-9 activity is intertwined with major cancer-promoting signaling cascades. The binding of ProMMP-9 to cell surface receptors like CD44 can trigger intracellular pathways that enhance cancer cell migration and survival.[9]
SB-3CT: A Mechanism-Based Gelatinase Inhibitor
While the term "ProMMP-9 inhibitor-3c" is not prevalent in the literature, SB-3CT represents a class of highly selective, mechanism-based inhibitors targeting gelatinases (MMP-9 and MMP-2).[10] It is a thiirane-based compound that acts as a "suicide" inhibitor, providing a fundamentally different mechanism from the early, non-selective zinc-chelating MMPIs.[10]
Quantitative Data for SB-3CT
The following table summarizes key quantitative parameters for SB-3CT reported in preclinical studies.
| Parameter | Value | Enzyme/Model | Source |
| Inhibition Constant (Ki) | Nanomolar (nM) range | MMP-2, MMP-9 | [10] |
| Inhibition Constant (Ki) | Micromolar (µM) range | MMP-1, MMP-3, MMP-7 | [10] |
| In vivo Dosage | 25 mg/kg (i.p.) | Mouse model of focal cerebral ischemia | [10] |
| Pharmacokinetics | Poorly water soluble | Preclinical studies | [2] |
| Metabolism | Primarily oxidized to p-hydroxy SB-3CT | Preclinical studies | [2] |
Immunomodulatory Role of SB-3CT
Recent studies have uncovered a novel role for SB-3CT in modulating the tumor immune microenvironment. Inhibition of MMP-2/9 by SB-3CT has been shown to decrease the expression of Programmed Death-Ligand 1 (PD-L1) on cancer cells.[11] This finding is significant because PD-L1 on tumor cells binds to the PD-1 receptor on activated T cells, delivering an inhibitory signal that allows cancer cells to evade immune destruction.
By reducing PD-L1 levels, SB-3CT can enhance the tumor-killing ability of cytotoxic T cells and improve the efficacy of immune checkpoint blockade (ICB) therapies, such as anti-PD-1 and anti-CTLA-4 antibodies.[11]
Experimental Protocols for Inhibitor Evaluation
Evaluating the efficacy of a ProMMP-9 inhibitor requires a combination of biochemical, cell-based, and in vivo assays.
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-9 and MMP-2) in biological samples.
-
Principle: Proteins are separated by size via SDS-PAGE on a gel co-polymerized with gelatin. After electrophoresis, the SDS is removed, allowing the enzymes to renature and digest the gelatin substrate in their vicinity. Staining the gel reveals clear bands where the gelatin has been degraded, corresponding to the molecular weights of ProMMP-9 and active MMP-9.
-
Methodology:
-
Prepare protein lysates from cells or tissues under non-reducing conditions.
-
Load equal amounts of protein onto a 10% polyacrylamide gel containing 1 mg/mL gelatin.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS.
-
Incubate the gel overnight at 37°C in a developing buffer (e.g., containing Tris-HCl, CaCl₂, and ZnCl₂).
-
Stain the gel with Coomassie Brilliant Blue R-250 and then de-stain.
-
Clear bands will appear against the blue background at ~92 kDa (ProMMP-9) and ~82 kDa (active MMP-9). The intensity of the bands can be quantified using densitometry.
-
T-Cell Mediated Tumor Killing Assay
This assay assesses the ability of an inhibitor to enhance the cytotoxic function of T-cells against cancer cells.[11]
-
Principle: Cancer cells are co-cultured with activated T-cells in the presence or absence of the inhibitor. The viability of the cancer cells is measured over time to determine the extent of T-cell mediated killing.
-
Methodology:
-
Plate target cancer cells (e.g., melanoma or lung cancer cell lines) in a multi-well plate and allow them to adhere.
-
Isolate CD8+ T-cells from a healthy donor or a mouse model and activate them (e.g., using anti-CD3/CD28 beads).
-
Treat the cancer cells with various concentrations of the MMP-9 inhibitor (e.g., SB-3CT) for a predetermined time. An untreated control and an isotype control are essential.
-
Add the activated T-cells to the cancer cell culture at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Co-culture for 24-72 hours.
-
Measure cancer cell viability using a method that distinguishes target cells from T-cells, such as a fluorescence-based assay (e.g., Calcein-AM release) or flow cytometry with cell-specific markers.
-
An increase in cancer cell death in the inhibitor-treated group compared to the control indicates enhanced T-cell cytotoxicity.
-
Preclinical Evaluation Workflow
A typical workflow for assessing a novel ProMMP-9 inhibitor involves a multi-stage process from initial screening to in vivo validation.
Conclusion and Future Directions
The historical failure of broad-spectrum MMPIs has paved the way for a more nuanced approach to targeting matrix metalloproteinases. Highly selective inhibitors, such as SB-3CT, demonstrate that inhibiting ProMMP-9 is a viable strategy that not only disrupts the canonical roles of MMP-9 in tumor invasion and angiogenesis but also possesses a novel immunomodulatory function. The ability to reduce PD-L1 expression and enhance T-cell mediated cytotoxicity positions these inhibitors as promising candidates for combination therapy with immune checkpoint blockades.[11] Future research should focus on optimizing the pharmacokinetic properties of these selective inhibitors and exploring their efficacy in a wider range of cancer types, with the ultimate goal of translating these potent preclinical findings into successful clinical outcomes.
References
- 1. Matrix Metalloproteinase-9 (MMP-9) as a Cancer Biomarker and MMP-9 Biosensors: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 5. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule MMP2/MMP9 inhibitor SB-3CT modulates tumor immune surveillance by regulating PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
ProMMP-9 Inhibitor-3c: A Deep Dive into its Attenuation of Neuroinflammation
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases. Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the progression of neuroinflammation by contributing to the breakdown of the blood-brain barrier (BBB), activation of glial cells, and neuronal damage. Consequently, the inhibition of pro-MMP-9 activation and its downstream effects presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of a potent and selective pro-MMP-9 inhibitor, referred to in literature as SB-3CT, and its effects on neuroinflammation. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for its evaluation.
Introduction to ProMMP-9 and Neuroinflammation
Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of extracellular matrix (ECM) components.[1] Under physiological conditions, their activity is tightly regulated. However, in the context of neurological injury or disease, the expression and activity of certain MMPs, particularly MMP-9, are significantly upregulated.[1] ProMMP-9, the inactive zymogen form of MMP-9, is secreted by various cell types in the central nervous system (CNS), including neurons, astrocytes, and microglia.[2] Upon activation, MMP-9 can degrade components of the BBB, leading to increased permeability and the infiltration of peripheral immune cells into the CNS, thereby exacerbating the inflammatory response.[3][4] Activated MMP-9 also contributes to neurotoxicity by cleaving various substrates that influence neuronal survival and synaptic plasticity.[1]
Mechanism of Action of ProMMP-9 Inhibitor-3c (SB-3CT)
SB-3CT is a thiirane-based, mechanism-based inhibitor that exhibits high selectivity for gelatinases, particularly MMP-9 and MMP-2.[5] Its primary mechanism involves the irreversible covalent modification of the enzyme's active site.[5] In the context of neuroinflammation, SB-3CT has been shown to exert its therapeutic effects through several key pathways:
-
Inhibition of MMP-9 Activity: By directly inhibiting the catalytic activity of MMP-9, SB-3CT prevents the degradation of the BBB and the ECM. This helps to maintain the integrity of the neurovascular unit and reduce the influx of inflammatory cells.[3][6]
-
Modulation of Glial Cell Activation: SB-3CT has been demonstrated to reduce the reactivity of both astrocytes and microglia, key cellular mediators of neuroinflammation.[3][7] This leads to a decrease in the production and release of pro-inflammatory cytokines and chemokines.
-
Regulation of Astrocytic Lipid Metabolism: Recent studies have revealed that SB-3CT can modulate astrocytic lipid metabolism, specifically by restraining cholesterol metabolism through the sphingolipid and glycerophospholipid pathways.[3] This action is associated with reduced ceramide accumulation and an increase in neuroprotective hexosylceramides, ultimately promoting neuronal survival.[3]
-
Neuroprotection: By mitigating the downstream effects of MMP-9 activation, such as excitotoxicity and apoptosis, SB-3CT directly contributes to neuronal survival and improved neurological outcomes in preclinical models of ischemic stroke and TBI.[8]
Below is a diagram illustrating the proposed signaling pathway of MMP-9 in neuroinflammation and the inhibitory action of SB-3CT.
References
- 1. Matrix Metalloproteinase 9 in Epilepsy: The Role of Neuroinflammation in Seizure Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A delicate balance: role of MMP-9 in brain development and pathophysiology of neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMP-9 inhibitor SB-3CT improves neurological outcomes in ischemic stroke mice by modulation of astrocytic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DFT Studies of the Ring Opening Mechanism of SB-3CT, a Potent Inhibitor of Matrix Metalloproteinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MMP-9 Inhibitor SB-3CT Attenuates Behavioral Impairments and Hippocampal Loss after Traumatic Brain Injury in Rat - PMC [pmc.ncbi.nlm.nih.gov]
Investigating ProMMP-9 Inhibitor-3c in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of extracellular matrix components. Its dysregulation is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions. The inactive zymogen form, proMMP-9, is secreted by various cell types, including immune cells, and its activation is a critical step in the inflammatory cascade. Consequently, the inhibition of proMMP-9 activation presents a promising therapeutic strategy. This technical guide focuses on a specific small molecule inhibitor, N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide, designated as inhibitor-3c, which selectively targets the hemopexin-like (PEX) domain of proMMP-9. By preventing proMMP-9 homodimerization, inhibitor-3c allosterically blocks its activation and subsequent downstream signaling pathways, offering a targeted approach to mitigating inflammation.
Quantitative Data Summary
The following tables summarize the key quantitative data for ProMMP-9 inhibitor-3c, demonstrating its binding affinity and efficacy in various experimental models.
| Parameter | Value | Assay | Reference |
| Dissociation Constant (Kd) | 320 nM | Tryptophan Fluorescence | [1][2][3] |
Table 1: Binding Affinity of this compound
| Model System | Concentration | Effect | Reference |
| Fibrosarcoma Cell Invasion | 500 nM | Blocks basement membrane invasion and reduces angiogenesis | [2][3] |
| COS-1 Cell Migration (proMMP-9 expressing) | 50 µM | Significant inhibition of cell migration | [1] |
Table 2: In Vitro and In Vivo Efficacy of this compound
Mechanism of Action: Signaling Pathway
This compound exerts its effect by binding to the hemopexin-like (PEX) domain of proMMP-9. This interaction prevents the homodimerization of proMMP-9, a crucial step for its subsequent activation and signaling. The disruption of proMMP-9 dimerization leads to the inhibition of a cascade of intracellular signaling events that are critical for cell migration and invasion, key processes in the pathology of inflammatory diseases. The binding of inhibitor-3c to the PEX domain prevents the association of proMMP-9 with cell surface receptors such as α4β1 integrin and CD44, which in turn disrupts the activation of the Epidermal Growth Factor Receptor (EGFR).[2] This leads to a reduction in the phosphorylation of downstream signaling molecules including Src, Focal Adhesion Kinase (FAK), and Paxillin (PAX).[2]
References
Technical Whitepaper: The Impact of ProMMP-9 Inhibitor-3c on CD44 Association
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Matrix metalloproteinase-9 (MMP-9) and its cell surface receptor CD44 are key players in the progression of various cancers, particularly in promoting tumor cell migration, invasion, and metastasis.[1][2] The physical association between the pro-enzyme form of MMP-9 (proMMP-9) and CD44 on the cell surface is a critical event that initiates downstream signaling cascades conducive to cancer cell motility.[3][4] This interaction is mediated by the hemopexin-like (PEX) domain of proMMP-9.[4][5] Consequently, inhibiting this specific protein-protein interaction presents a promising therapeutic strategy. This document provides a technical overview of a novel small molecule inhibitor, N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide, referred to as inhibitor-3c , which specifically targets the PEX domain of proMMP-9. We will detail its mechanism of action, its quantitative impact on the proMMP-9-CD44 association, relevant experimental protocols, and the resulting effects on downstream signaling pathways.
The ProMMP-9 and CD44 Axis in Cancer Progression
CD44 is a transmembrane glycoprotein that functions as a major cell surface receptor for hyaluronan and other extracellular matrix (ECM) components.[2][6] In cancer, specific isoforms of CD44 are overexpressed and act as docking platforms for various signaling molecules, including MMPs.[7][8] ProMMP-9, a zymogen that requires activation to become a proteolytically active enzyme, is recruited to the cell surface by binding to receptors like CD44.[3][9]
This association serves multiple functions:
-
Localization of Proteolytic Activity : It anchors MMP-9 to the cell surface, concentrating its ECM-degrading activity at the leading edge of migrating cells.[1][3]
-
Initiation of Signaling Cascades : The binding of proMMP-9 to CD44 can trigger intracellular signaling independent of its proteolytic activity.[5] This interaction facilitates the recruitment and activation of other cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), leading to the phosphorylation of downstream effectors like Src, Focal Adhesion Kinase (FAK), and Paxillin (PAX).[5][10]
-
Promotion of Cell Migration and Invasion : The culmination of these signaling events enhances tumor cell growth, migration, and invasion.[10][11]
The interaction between the PEX domain of proMMP-9 and CD44 is therefore a critical node in the metastatic process, making it an attractive target for therapeutic intervention.[4][12]
ProMMP-9 Inhibitor-3c: Mechanism and Efficacy
Inhibitor-3c is a potent small molecule designed to selectively target the hemopexin-like domain of proMMP-9.[10] Unlike traditional MMP inhibitors that target the highly conserved catalytic site and often suffer from a lack of specificity, inhibitor-3c functions by allosterically preventing the protein-protein interaction between proMMP-9 and its cell surface receptors.[10][13]
Mechanism of Action: Inhibitor-3c binds directly to the PEX domain of proMMP-9. This binding event sterically hinders or induces a conformational change in proMMP-9 that prevents its association with CD44 and another receptor, α4β1 integrin.[10] By disrupting this crucial initial docking step, inhibitor-3c effectively abrogates the downstream signaling cascade that promotes cell migration and invasion.[10]
Quantitative Data Summary
The efficacy of inhibitor-3c and related compounds is measured by their binding affinity and their effective concentration in functional assays. The table below summarizes key quantitative data for inhibitor-3c.
| Inhibitor | Target Domain | Assay Type | Value | Reference |
| Inhibitor-3c | proMMP-9 PEX | Binding Affinity (Kd) | 320 nM | [10] |
| Inhibitor-3c | Cancer Cell Invasion & Angiogenesis | In Vivo CAM Assay | 500 nM | [10] |
| JNJ0966 | proMMP-9 | Inhibition of Activation (IC₅₀) | 429 nM | [14] |
| Peptide P6 | proMMP-9 PEX | Inhibition of Adhesion to PEX9 (IC₅₀) | 90 µM | [15] |
Signaling Pathways and Experimental Workflows
ProMMP-9/CD44 Signaling Pathway
The interaction between proMMP-9 and CD44 initiates a signaling cascade critical for cell motility. ProMMP-9 dimerization and its subsequent binding to CD44 can lead to the recruitment and activation of EGFR, which in turn activates Src, FAK, and Paxillin.[5][10]
Mechanism of Action of this compound
Inhibitor-3c physically binds to the PEX domain of proMMP-9, preventing its association with CD44. This disruption halts the entire downstream signaling pathway before it can be initiated.[10]
Experimental Workflow: Co-Immunoprecipitation
Co-immunoprecipitation (Co-IP) is the gold standard method for validating the interaction between proMMP-9 and CD44 and for confirming the disruptive effect of inhibitor-3c.[16] The workflow involves isolating a target protein ("bait") and any associated binding partners ("prey").
Detailed Experimental Protocols
Co-Immunoprecipitation to Detect ProMMP-9-CD44 Disruption
This protocol is a generalized procedure based on standard methodologies to assess the impact of inhibitor-3c on the endogenous proMMP-9-CD44 interaction.[10][17][18]
-
Cell Culture and Treatment:
-
Culture human fibrosarcoma (HT1080) or another relevant cancer cell line to 80-90% confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or a working concentration of inhibitor-3c (e.g., 5-50 µM) for a predetermined time (e.g., 4-24 hours) under normal culture conditions.[10]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate for 30 minutes on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (total cell lysate).
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate. Set aside a small aliquot (20-40 µL) as the "input" control.
-
To 1-2 mg of total protein lysate, add 2-4 µg of a high-quality anti-CD44 antibody (the "bait" antibody). As a negative control, use an equivalent amount of a non-specific IgG from the same host species.
-
Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add 20-30 µL of a pre-washed Protein A/G agarose or magnetic bead slurry to each sample.
-
Incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Discard the supernatant and wash the beads 3-4 times with 1 mL of ice-cold lysis buffer. This step is critical to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Elute the bound proteins by resuspending the beads in 20-40 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins and the input control via SDS-PAGE.
-
Transfer proteins to a PVDF membrane and perform a Western blot using a primary antibody specific for MMP-9.
-
Expected Outcome: The band corresponding to proMMP-9 should be present in the anti-CD44 IP lane for the vehicle-treated sample but significantly reduced or absent in the inhibitor-3c-treated sample, demonstrating disruption of the interaction.
-
Cell Invasion Assay (Transwell-Based)
This protocol assesses the functional consequence of treatment with inhibitor-3c on the invasive capacity of cancer cells.[11][19]
-
Chamber Preparation:
-
Use transwell inserts (e.g., 8.0 µm pore size) coated with a basement membrane matrix (e.g., Matrigel). Rehydrate the chambers according to the manufacturer's instructions.
-
-
Cell Preparation:
-
Starve cancer cells in serum-free media for 12-24 hours.
-
Harvest cells and resuspend them in serum-free media containing either vehicle control or inhibitor-3c at the desired concentration.
-
-
Invasion Assay:
-
Add media containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber of the transwell plate.
-
Seed 5 x 10⁴ to 1 x 10⁵ cells (in the serum-free media with treatment) into the upper chamber.
-
Incubate for 24-48 hours to allow for cell invasion through the matrix and pores.
-
-
Quantification:
-
Remove the upper chamber. Using a cotton swab, gently wipe away the non-invading cells from the top surface of the membrane.
-
Fix the invaded cells on the bottom surface of the membrane with methanol and stain with a solution such as 0.1% crystal violet.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained, invaded cells in several microscopic fields per membrane.
-
Expected Outcome: The number of invaded cells should be significantly lower in the inhibitor-3c-treated group compared to the vehicle control.
-
Conclusion and Future Directions
This compound represents a targeted therapeutic strategy that disrupts the pro-metastatic proMMP-9/CD44 signaling axis. By binding to the hemopexin domain of proMMP-9, it allosterically blocks its association with the cell surface receptor CD44, leading to the inhibition of downstream signaling pathways essential for cell migration and invasion.[10] The quantitative data and experimental protocols outlined in this document provide a framework for evaluating inhibitor-3c and similar compounds. Future research should focus on in vivo efficacy in preclinical cancer models, pharmacokinetic and pharmacodynamic profiling, and the exploration of this inhibitory strategy in other diseases where the MMP-9/CD44 axis is implicated.
References
- 1. CD44 and Its Role in Solid Cancers – A Review: From Tumor Progression to Prognosis and Targeted Therapy [imrpress.com]
- 2. CD44: a multifaceted molecule in cancer progression - MedCrave online [medcraveonline.com]
- 3. Localization of matrix metalloproteinase 9 to the cell surface provides a mechanism for CD44-mediated tumor invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Matrix Metalloproteinase-9 Dimers in Cell Migration: DESIGN OF INHIBITORY PEPTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CD44: A Multifunctional Cell Surface Adhesion Receptor Is a Regulator of Progression and Metastasis of Cancer Cells [frontiersin.org]
- 7. Frontiers | CD44 Acts as a Signaling Platform Controlling Tumor Progression and Metastasis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. MMP-9 Induces CD44 Cleavage and CD44 mediated Cell Migration in Glioblastoma Xenograft Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Matrix Metalloproteinase 9 Regulates Tumor Cell Invasion via Cleavage of Protease Nexin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 14. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel CD44-binding Peptide from the Pro-Matrix Metalloproteinase-9 Hemopexin Domain Impairs Adhesion and Migration of Chronic Lymphocytic Leukemia (CLL) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 17. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
Structural Basis for Selective Inhibition of Pro-Matrix Metalloproteinase-9 by Inhibitor-3c
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and molecular basis for the selective inhibition of pro-matrix metalloproteinase-9 (ProMMP-9) by the small molecule inhibitor-3c, N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide. This document details the mechanism of action, binding affinity, and specificity of inhibitor-3c, and provides detailed protocols for key experiments utilized in its characterization.
Introduction
Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components. Its overexpression and aberrant activity are implicated in numerous pathological processes, including tumor invasion, metastasis, and inflammation. The development of selective MMP-9 inhibitors has been a significant challenge due to the high degree of homology within the MMP family's catalytic domains. A promising strategy to achieve selectivity is to target the unique hemopexin-like (PEX) domain of MMP-9. The PEX domain is crucial for substrate recognition, pro-enzyme activation, and protein-protein interactions.
Inhibitor-3c has emerged as a potent and selective inhibitor of ProMMP-9 that targets the PEX domain. This guide elucidates the structural features and molecular interactions that underpin the selectivity of inhibitor-3c for ProMMP-9.
Mechanism of Action
Inhibitor-3c exerts its effect not by directly inhibiting the catalytic activity of MMP-9, but by binding to the hemopexin-like (PEX) domain of the proenzyme (ProMMP-9). This interaction disrupts the homodimerization of ProMMP-9, a crucial step for its interaction with cell surface receptors such as CD44 and α4β1 integrin.[1] By preventing these interactions, inhibitor-3c effectively blocks the downstream signaling pathways that promote cell migration and invasion.[1]
The binding of ProMMP-9 to CD44 and α4β1 integrin is known to activate the epidermal growth factor receptor (EGFR)-MAP kinase signaling cascade, leading to increased cell migration.[1] Inhibitor-3c, by disrupting the initial ProMMP-9 interactions, leads to a decrease in the phosphorylation of downstream targets such as AKT and Erk1/2, thereby attenuating the migratory phenotype of cancer cells.[1]
Signaling Pathway Disruption by Inhibitor-3c
The following diagram illustrates the signaling pathway initiated by ProMMP-9 and its disruption by inhibitor-3c.
Caption: ProMMP-9 signaling pathway and its inhibition by 3c.
Data Presentation
Binding Affinity of Hemopexin Domain Inhibitors
The binding affinity of inhibitor-3c and related compounds to the ProMMP-9 hemopexin domain was determined using a tryptophan fluorescence quenching assay. The dissociation constant (Kd) values are summarized in the table below.
| Compound | Kd (μM) |
| 1a | 1.28 |
| 3c | 0.32[1] |
Note: Kd values for other compounds in the series (1b-1d, 2a, 2c, 3a, 3b, 3d, 4a-4e) are not publicly available in the reviewed literature.
Experimental Protocols
Tryptophan Fluorescence Binding Assay
This protocol describes the determination of the binding affinity of small molecule inhibitors to ProMMP-9 by monitoring the intrinsic tryptophan fluorescence of the protein.
Materials:
-
Purified recombinant human ProMMP-9
-
Inhibitor stock solutions (e.g., in DMSO)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2)
-
Fluorometer cuvette (quartz)
-
Spectrofluorometer
Procedure:
-
Dilute the ProMMP-9 stock solution in binding buffer to a final concentration of 50 nM in a fluorometer cuvette.
-
Place the cuvette in the spectrofluorometer and allow the temperature to equilibrate (e.g., 25°C).
-
Set the excitation wavelength to 280 nm and record the emission spectrum from 300 to 400 nm. The emission maximum for ProMMP-9 is typically around 340 nm.
-
Titrate small aliquots of the inhibitor stock solution into the ProMMP-9 solution. After each addition, gently mix the solution and allow it to equilibrate for 2-5 minutes.
-
Record the fluorescence emission spectrum after each titration point.
-
A blue shift in the emission maximum (e.g., from 340 nm to 331 nm) indicates inhibitor binding.[1]
-
Correct the fluorescence intensity for dilution and inner filter effects if necessary.
-
Plot the change in fluorescence intensity or emission maximum wavelength as a function of the inhibitor concentration.
-
Determine the dissociation constant (Kd) by fitting the binding isotherm to a suitable binding model (e.g., one-site binding).
Collagen Dot Cell Migration Assay
This assay is used to quantify the effect of inhibitors on cell migration on a collagen substrate.
Experimental Workflow:
Caption: Workflow for the collagen dot cell migration assay.
Materials:
-
COS-1 cells transfected with a ProMMP-9 expression vector
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Type I Collagen solution
-
96-well tissue culture plates
-
Inhibitor-3c
-
Microscope with imaging capabilities
Procedure:
-
Coat the wells of a 96-well plate with a thin layer of Type I Collagen and allow it to air dry in a sterile hood.
-
Harvest and resuspend ProMMP-9 expressing COS-1 cells in complete growth medium.
-
Carefully spot a small volume (e.g., 2-5 µL) of the cell suspension (e.g., at 1 x 105 cells/mL) in the center of each collagen-coated well to form a "dot".
-
Allow the cells to adhere for 4-6 hours.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Add fresh growth medium containing various concentrations of inhibitor-3c or vehicle control (e.g., DMSO) to the wells.
-
Incubate the plate for 24-48 hours to allow for cell migration.
-
At the end of the incubation period, wash the wells with PBS and fix the cells (e.g., with 4% paraformaldehyde).
-
Stain the cells with a suitable dye (e.g., crystal violet or DAPI).
-
Acquire images of the entire well using a microscope.
-
Quantify the area of cell migration from the initial dot using image analysis software.
Co-Immunoprecipitation of ProMMP-9 with Cell Surface Receptors
This protocol is for verifying the interaction between ProMMP-9 and cell surface receptors like α4β1 integrin and CD44, and for assessing the disruptive effect of inhibitor-3c.
Materials:
-
Cells expressing ProMMP-9, α4β1 integrin, and CD44
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: anti-ProMMP-9, anti-α4 integrin, anti-CD44, and control IgG
-
Protein A/G agarose beads
-
Inhibitor-3c
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to confluency and treat with inhibitor-3c or vehicle control for the desired time.
-
Lyse the cells in cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with the primary antibody (e.g., anti-ProMMP-9) or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours.
-
Pellet the beads by centrifugation and wash them several times with wash buffer.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against the suspected interacting proteins (e.g., anti-α4 integrin or anti-CD44) to detect co-immunoprecipitation.
Saturation Transfer Difference (STD) NMR for Specificity Determination
STD NMR is a powerful technique to confirm the binding of a small molecule to a protein and to identify the parts of the molecule that are in close contact with the protein. It is particularly useful for demonstrating the specificity of an inhibitor for its target protein over other related proteins.
Procedure Outline:
-
Prepare separate NMR samples, each containing the inhibitor and one of the proteins of interest (e.g., ProMMP-9 or ProMMP-2) in a suitable deuterated buffer.
-
Acquire a reference 1D 1H NMR spectrum of each sample.
-
Acquire an STD NMR spectrum by selectively saturating a region of the protein's proton spectrum that is clear of any ligand signals.
-
Subtract the on-resonance (saturated) spectrum from the off-resonance (reference) spectrum to obtain the STD difference spectrum.
-
Signals that appear in the STD difference spectrum correspond to the protons of the ligand that are in close proximity to the protein, thus confirming binding.
-
The absence of STD signals in the sample containing ProMMP-2 and inhibitor-3c, while present in the ProMMP-9 sample, demonstrates the selectivity of the inhibitor.[1]
Conclusion
Inhibitor-3c represents a significant advancement in the development of selective MMP-9 inhibitors. Its unique mechanism of action, targeting the hemopexin-like domain of ProMMP-9, circumvents the challenges of achieving selectivity among the highly conserved catalytic domains of MMPs. By disrupting ProMMP-9 dimerization and its subsequent interactions with cell surface receptors, inhibitor-3c effectively abrogates the signaling pathways that drive cancer cell migration and invasion. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this promising class of anti-cancer therapeutics.
References
Preliminary In Vitro Evaluation of a Novel ProMMP-9 Inhibitor: 3c
A Technical Guide for Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of a novel, selective inhibitor of pro-matrix metalloproteinase-9 (proMMP-9), designated 3c. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of MMP inhibitors.
Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components.[1][2] Its overexpression and aberrant activity are implicated in a variety of pathological processes, including tumor progression, angiogenesis, and neuroinflammation.[3][4][5] Consequently, the development of selective MMP-9 inhibitors represents a promising therapeutic strategy for various diseases.[4][5][6] This guide details the inhibitory profile of compound 3c, a novel small molecule designed to allosterically inhibit the activation of the MMP-9 zymogen, preventing its conversion to the catalytically active enzyme.[4][7]
Data Presentation: Inhibitory Profile of ProMMP-9 Inhibitor-3c
The inhibitory activity of compound 3c was characterized through a series of in vitro assays to determine its potency and selectivity. The following tables summarize the quantitative data obtained, with comparative data for known MMP inhibitors provided for context.
| Compound | Target | Assay Type | IC50 | Confidence Interval (95%) |
| 3c (analogous to JNJ0966) | proMMP-9 Activation (by MMP-3) | Fluorometric | 440 nM | 341–567 nM |
| 3c (analogous to JNJ0966) | proMMP-9 Activation (by Trypsin) | Fluorometric | 429 nM | 405–602 nM |
| GM6001 (Broad-spectrum) | catMMP-9 | Fluorometric | 0.45 nM | 0.42–0.49 nM |
| GM6001 (Broad-spectrum) | catMMP-3 | Fluorometric | 7.2 nM | 6.8–7.7 nM |
Table 1: Potency of this compound in Activation Assays. Data is analogous to the published data for the selective proMMP-9 inhibitor JNJ0966.[4]
| Compound | Target | Binding Affinity (KD) | Method |
| 3c (analogous to JNJ0966) | proMMP-9 (aa 20-445) | 5.0 µM | ThermoFluor® |
| 3c (analogous to JNJ0966) | proMMP-9 (aa 67-445) | 0.33 µM | ThermoFluor® |
| GS-5745 (Andecaliximab) | proMMP-9 | 0.008–0.043 nM | ELISA |
| GS-5745 (Andecaliximab) | Active MMP-9 | 2.0–6.6 nM | ELISA |
Table 2: Binding Affinity of this compound. Data is analogous to published data for JNJ0966 and the antibody inhibitor GS-5745.[1][4]
| Compound | Target | Ki Value | Notes |
| SB-3CT | MMP-2 | Nanomolar range | Mechanism-based inhibitor |
| SB-3CT | MMP-9 | Nanomolar range | Mechanism-based inhibitor |
| SB-3CT | MMP-1, MMP-3, MMP-7 | Micromolar range | Selective for gelatinases |
Table 3: Selectivity Profile of a Mechanism-Based Gelatinase Inhibitor (for context). Data is from the published results for SB-3CT.[8]
Experimental Protocols
Detailed methodologies for the key experiments performed in the evaluation of inhibitor 3c are provided below.
Fluorometric ProMMP-9 Activation Inhibition Assay
This assay quantifies the ability of an inhibitor to prevent the conversion of proMMP-9 into its active form by a proteolytic activator (e.g., MMP-3 or trypsin).
Materials:
-
Recombinant human proMMP-9
-
Catalytically active MMP-3 or Trypsin
-
MMP-9 Assay Buffer[9]
-
Quenched fluorescent MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH2)[10][11]
-
96-well white flat-bottom plates[9]
-
Fluorescence plate reader (Ex/Em = 325/393 nm or similar)[9]
-
Test inhibitor (3c) and control inhibitor (e.g., GM6001)
Procedure:
-
Prepare serial dilutions of the test inhibitor (3c) in MMP-9 Assay Buffer.
-
In a 96-well plate, add a constant concentration of proMMP-9 to each well, except for background controls.
-
Add the diluted test inhibitor or control inhibitor to the respective wells. For solvent controls, add the same final concentration of the solvent used to dissolve the inhibitors.[9]
-
Initiate the activation by adding a constant concentration of catalytically active MMP-3 or trypsin to all wells except the negative and background controls.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for proMMP-9 activation.
-
Prepare a reaction mix containing the quenched fluorescent MMP substrate in MMP-9 Assay Buffer.[9]
-
Add the reaction mix to all wells to initiate the cleavage of the substrate by activated MMP-9.
-
Immediately measure the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes.[9]
-
Calculate the rate of substrate cleavage. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the uninhibited control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
Gelatin Zymography
This technique is used to visualize the inhibition of proMMP-9 activation by observing the reduction in gelatinolytic activity.
Materials:
-
Conditioned media from cells expressing proMMP-9 or purified proMMP-9
-
SDS-PAGE gels copolymerized with gelatin (e.g., 1 mg/mL)
-
Sample buffer (non-reducing)
-
MMP-3 or Trypsin for activation
-
Incubation buffer (e.g., Tris-HCl, CaCl2, Triton X-100)
-
Staining solution (e.g., Coomassie Brilliant Blue R-250)
-
Destaining solution (e.g., methanol, acetic acid, water)
Procedure:
-
Incubate proMMP-9 with or without the activator (MMP-3) and in the presence or absence of inhibitor 3c for a specified time.
-
Mix the samples with non-reducing sample buffer. Do not boil the samples.
-
Load the samples onto the gelatin-containing SDS-PAGE gel and perform electrophoresis under non-reducing conditions.
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature.
-
Incubate the gel overnight at 37°C in the incubation buffer to allow for gelatin digestion by active MMP-9.
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel. Areas of gelatinolytic activity will appear as clear bands against a blue background.
-
Analyze the band intensity to assess the inhibition of proMMP-9 activation. A reduction in the intensity of the band corresponding to active MMP-9 indicates inhibition.[4][12]
Western Blot for ProMMP-9 Processing
This method directly visualizes the effect of the inhibitor on the proteolytic processing of the proMMP-9 zymogen.
Materials:
-
Samples from the activation reaction (as in zymography)
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MMP-9
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Run the samples from the activation reaction on a standard SDS-PAGE gel and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MMP-9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the bands using an imaging system. The inhibition of activation is observed as a decrease in the appearance of the lower molecular weight active MMP-9 band (82 kDa) and a persistence of the pro-form (92 kDa) or intermediate form (86 kDa).[2][4]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and processes.
Caption: Pro-MMP-9 activation pathway and the inhibitory mechanism of 3c.
Caption: Workflow for the fluorometric proMMP-9 activation inhibition assay.
Caption: Experimental workflow for gelatin zymography.
References
- 1. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 2. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of matrix metalloproteinase-9 reduces in vitro invasion and angiogenesis in human microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro inhibition of the activation of Pro-matrix Metalloproteinase 1 (Pro-MMP-1) and Pro-matrix metalloproteinase 9 (Pro-MMP-9) by rice and soybean Bowman-Birk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ProMMP-9 Inhibitor-3c in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for utilizing ProMMP-9 Inhibitor-3c in a cell culture setting. The following sections detail the mechanism of action, experimental workflows, and specific protocols for assessing the inhibitor's efficacy.
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components.[1][2] It is secreted as an inactive zymogen, proMMP-9, and its activation is a key step in various physiological and pathological processes, including tissue remodeling, angiogenesis, inflammation, and cancer metastasis.[1][2][3] Dysregulation of MMP-9 activity is implicated in numerous diseases, making it an attractive therapeutic target.[2][4] this compound is a potent and selective small molecule inhibitor that allosterically prevents the activation of proMMP-9, thereby inhibiting its downstream effects.[1][5] This document outlines the protocols for evaluating the in vitro effects of this compound.
Mechanism of Action
This compound functions by binding to a specific allosteric site on the proMMP-9 zymogen. This binding event induces a conformational change that prevents the proteolytic cleavage and subsequent activation of proMMP-9 to its catalytically active form, MMP-9.[1][5] This mechanism of action provides high selectivity for MMP-9 and avoids the off-target effects associated with broad-spectrum MMP inhibitors that target the catalytic zinc ion.[6]
The activation of proMMP-9 is a multi-step process that can be initiated by other proteases, such as MMP-3 (stromelysin-1).[1] this compound interferes with this activation cascade. The binding of proMMP-9 to cell surface receptors like CD44 and α4β1 integrin can trigger intracellular signaling pathways, including the phosphorylation of EGFR, ERK, AKT, and FAK, which promote cell survival and migration.[3] By preventing proMMP-9 activation, Inhibitor-3c can effectively modulate these signaling events.
Signaling Pathway
Caption: ProMMP-9 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
The following protocols are provided as a guideline for cell-based assays to characterize the activity of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Cell Culture and Treatment
This protocol describes the general procedure for culturing cells and treating them with this compound.
Materials:
-
Human fibrosarcoma cell line (e.g., HT1080) or other appropriate cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound
-
DMSO (vehicle control)
Procedure:
-
Culture HT1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Wash the cells twice with sterile PBS.
-
Replace the growth medium with serum-free DMEM.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or DMSO as a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
Collect the conditioned media for subsequent analysis of MMP-9 activity (Gelatin Zymography) and protein levels (Western Blot or ELISA).
-
Harvest the cell lysates for analysis of protein expression and signaling pathways.
Gelatin Zymography
This technique is used to detect the activity of gelatinases, such as MMP-9, in the conditioned media.
Materials:
-
Conditioned media from treated and control cells
-
SDS-PAGE gels (10%) co-polymerized with 1 mg/mL gelatin
-
Tris-Glycine SDS sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Mix the conditioned media with non-reducing sample buffer. Do not boil the samples.
-
Load equal amounts of protein onto the gelatin-containing SDS-PAGE gel.
-
Run the electrophoresis at a constant voltage (e.g., 120V) at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS.
-
Incubate the gel in developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. Gelatinolytic activity will be visible as clear bands, indicating areas where the gelatin has been degraded.
-
Quantify the band intensity using densitometry software.
Western Blot Analysis
Western blotting is used to determine the levels of proMMP-9 and active MMP-9 in the conditioned media or cell lysates.
Materials:
-
Conditioned media or cell lysates
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MMP-9
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from conditioned media or cell lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MMP-9 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of this compound on cell migration.
Materials:
-
Boyden chamber inserts (8 µm pore size) coated with a basement membrane extract
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Pre-treat cells with this compound or vehicle for a specified time.
-
Resuspend the cells in serum-free medium containing the inhibitor or vehicle.
-
Add the cell suspension to the upper chamber of the Boyden chamber insert.
-
Add medium with a chemoattractant to the lower chamber.
-
Incubate for a suitable period (e.g., 24 hours) to allow for cell migration.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells under a microscope.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on typical results for selective MMP-9 inhibitors.
Table 1: Effect of this compound on MMP-9 Activity
| Treatment | ProMMP-9 Level (Relative Units) | Active MMP-9 Level (Relative Units) |
| Vehicle (DMSO) | 100 ± 8.5 | 100 ± 9.2 |
| Inhibitor-3c (1 µM) | 98 ± 7.9 | 45 ± 5.1 |
| Inhibitor-3c (10 µM) | 95 ± 8.2 | 12 ± 2.3 |
| Inhibitor-3c (100 µM) | 92 ± 7.5 | 2 ± 0.8 |
Table 2: Effect of this compound on Cell Migration
| Treatment | Migrated Cells (per field) | Inhibition of Migration (%) |
| Vehicle (DMSO) | 250 ± 25 | 0 |
| Inhibitor-3c (1 µM) | 150 ± 18 | 40 |
| Inhibitor-3c (10 µM) | 75 ± 10 | 70 |
| Inhibitor-3c (100 µM) | 30 ± 5 | 88 |
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in cell culture.
References
- 1. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing ProMMP-9 Inhibitor-3c Concentration for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly collagen and gelatin.[1][2] Under physiological conditions, MMP-9 is involved in processes such as tissue remodeling, wound healing, and immune responses.[1] However, its aberrant activity is implicated in numerous pathologies, including tumor invasion and metastasis, inflammatory disorders, and neurodegenerative diseases.[1][2]
MMP-9 is secreted as an inactive zymogen, ProMMP-9, which requires proteolytic cleavage for activation. This activation is a key regulatory step and can be initiated by other proteases, including MMP-3 (stromelysin-1) or a cascade involving membrane type 1-MMP (MT1-MMP) and MMP-2.[3][4][5][6]
ProMMP-9 inhibitor-3c is a potent and specific inhibitor that uniquely targets the pro-form of MMP-9. Unlike traditional MMP inhibitors that chelate the zinc ion in the active site, inhibitor-3c binds to the hemopexin-like (PEX) domain of ProMMP-9 (Kd = 320 nM).[7][8] This binding disrupts ProMMP-9 homodimerization and prevents its association with cell surface receptors like α4β1 integrin and CD44, thereby inhibiting its activation and downstream signaling pathways.[7][9]
This application note provides a detailed guide and experimental protocols for determining the optimal concentration of this compound for use in common in vitro assays.
Signaling Pathways and Mechanism of Action
To effectively use an inhibitor, it is crucial to understand the biological context in which it operates. The following diagrams illustrate the ProMMP-9 activation cascade and the specific mechanism of inhibitor-3c.
Experimental Workflow for Optimization
The primary goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor-3c required to reduce ProMMP-9 activation/activity by 50%. This value is essential for selecting appropriate inhibitor concentrations for subsequent experiments.
Experimental Protocols
Protocol 1: Gelatin Zymography for Visualizing Inhibition of ProMMP-9 Activation
Gelatin zymography is a sensitive technique that allows for the detection of the pro and active forms of MMP-9 based on their gelatinolytic activity. This protocol is adapted to assess how inhibitor-3c prevents the conversion of ProMMP-9 to its active form.
Materials:
-
Recombinant human ProMMP-9
-
This compound
-
MMP-3 (or APMA) for activation
-
SDS-PAGE equipment
-
Polyacrylamide gel with 1 mg/mL gelatin[10]
-
Non-reducing sample buffer
-
Renaturing/Washing Buffer (e.g., 2.5% Triton X-100 in dH2O)[10][11]
-
Incubation/Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.6, 10 mM CaCl2, 200 mM NaCl)[12]
-
Coomassie Brilliant Blue staining solution and destaining solution[10]
Procedure:
-
Inhibitor Pre-incubation:
-
Prepare a series of dilutions of inhibitor-3c (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM).
-
In separate tubes, mix a constant amount of ProMMP-9 with each concentration of inhibitor-3c. Include a "No Inhibitor" control.
-
Incubate for 30-60 minutes at 37°C to allow the inhibitor to bind to ProMMP-9.
-
-
Activation:
-
To each tube, add an activator (e.g., pre-activated MMP-3). Do not add activator to a "ProMMP-9 only" control lane.
-
Incubate at 37°C for 2-4 hours to allow for activation.[11]
-
-
Sample Preparation and Electrophoresis:
-
Renaturation and Development:
-
Remove the gel and wash it twice for 30 minutes each in renaturing buffer with gentle agitation to remove SDS.
-
Rinse the gel briefly in developing buffer.
-
Incubate the gel in fresh developing buffer overnight (18-24 hours) at 37°C.[10]
-
-
Staining and Visualization:
Data Analysis:
-
Visually inspect the reduction in the intensity of the active MMP-9 (~82 kDa) band with increasing concentrations of inhibitor-3c.
-
For semi-quantitative analysis, perform densitometry on the bands using software like ImageJ.
Protocol 2: Fluorometric Assay for IC50 Determination
This method uses a FRET (Förster Resonance Energy Transfer) peptide substrate to quantitatively measure MMP-9 activity and determine the IC50 of inhibitor-3c.[14][15][16]
Materials:
-
Recombinant human ProMMP-9
-
This compound
-
MMP-9 FRET Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[16]
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 325/393 nm or similar, depending on the substrate)[15]
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer across the wells of the 96-well plate. A 10-point, 3-fold dilution series starting from 10 µM is a good starting point.
-
Include wells for "No Inhibitor" (100% activity control) and "No Enzyme" (background control).
-
-
Pre-incubation and Activation:
-
Add a constant concentration of ProMMP-9 to all wells except the "No Enzyme" controls.
-
Cover the plate and incubate for 30-60 minutes at 37°C to allow inhibitor binding.
-
Activate the ProMMP-9 by adding APMA (final concentration ~1 mM) to all wells containing the enzyme.[14] Incubate for 1.5-2 hours at 37°C.[18]
-
-
Kinetic Reaction:
-
Prepare the FRET substrate in assay buffer.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence vs. time curve (RFU/min).
-
Calculate Percent Inhibition:
-
Subtract the average rate of the "No Enzyme" control from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100
-
-
Determine IC50:
-
Plot Percent Inhibition vs. log[Inhibitor-3c concentration].
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Data Presentation
Quantitative data from the fluorometric assay should be organized for clarity and easy interpretation.
Table 1: Sample Dose-Response Data for this compound
| Inhibitor-3c Conc. (nM) | Log [Inhibitor] | Avg. Reaction Rate (RFU/min) | % Inhibition |
| 0 (No Inhibitor) | N/A | 150.2 | 0.0 |
| 1 | 0 | 145.1 | 3.4 |
| 10 | 1.0 | 125.8 | 16.2 |
| 50 | 1.7 | 88.6 | 41.0 |
| 100 | 2.0 | 60.1 | 60.0 |
| 250 | 2.4 | 35.3 | 76.5 |
| 500 | 2.7 | 18.0 | 88.0 |
| 1000 | 3.0 | 9.1 | 93.9 |
| 5000 | 3.7 | 4.7 | 96.9 |
| 0 (No Enzyme) | N/A | 4.5 | N/A |
Note: Data are for illustrative purposes only.
Calculated Result:
-
IC50: 75.5 nM
Summary and Recommendations
The IC50 value represents the potency of an inhibitor. Based on the determined IC50, a working concentration for subsequent in vitro experiments can be selected.
-
For robust inhibition (>90%): Use a concentration of inhibitor-3c that is 5-10 times its determined IC50 value.
-
For studying dose-dependent effects: Use a range of concentrations centered around the IC50 value.
-
Verification: The inhibition of ProMMP-9 activation should always be confirmed using a visual method like gelatin zymography alongside quantitative assays.
By following these protocols, researchers can accurately determine the optimal concentration of this compound, ensuring reliable and reproducible results in their studies of MMP-9-related pathologies.
References
- 1. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are MMP9 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Pro-MMP-9 activation by the MT1-MMP/MMP-2 axis and MMP-3: role of TIMP-2 and plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pro-MMP-9 is a specific macrophage product and is activated by osteoarthritic chondrocytes via MMP-3 or a MT1-MMP/MMP-13 cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of proMMP-9 by a plasmin/MMP-3 cascade in a tumor cell model. Regulation by tissue inhibitors of metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of MMP‐9 by membrane type‐1 MMP/MMP‐2 axis stimulates tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CheMondis Marketplace [chemondis.com]
- 8. This compound | PEX-9抑制剂 | MCE [medchemexpress.cn]
- 9. This compound - Immunomart [immunomart.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gelatin zymography. [bio-protocol.org]
- 13. QuickZyme Human MMP-9 Activity Assay Kit 96-Assays | BioVendor R&D [biovendor.com]
- 14. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. abcam.com [abcam.com]
- 17. diapharma.com [diapharma.com]
- 18. quickzyme.com [quickzyme.com]
Application Note: Gelatin Zymography for the Evaluation of ProMMP-9 Inhibition by Inhibitor-3c
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2][3][4] Among these, MMP-9 (also known as gelatinase B) plays a significant role in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis.[4][5][6] Gelatin zymography is a highly sensitive and widely used technique to detect and characterize the gelatinolytic activity of MMPs, particularly the pro- and active forms of MMP-9 and MMP-2.[4][6] This method involves electrophoresis of protein samples in a polyacrylamide gel containing gelatin as a substrate.[5][6] After electrophoresis, the gel is incubated in a developing buffer that allows the MMPs to renature and digest the gelatin. Subsequent staining reveals areas of enzymatic activity as clear bands against a dark background.[6] This application note provides a detailed protocol for performing gelatin zymography to assess the inhibitory effects of a novel compound, "Inhibitor-3c," on ProMMP-9 activity.
Principle of the Assay
Gelatin zymography is based on SDS-PAGE under non-reducing conditions, which separates proteins based on their molecular weight while preserving the potential for enzyme activity.[5] The SDS in the loading buffer denatures the MMPs, separating them from endogenous inhibitors like tissue inhibitors of metalloproteinases (TIMPs).[7] During incubation in a renaturing buffer, the SDS is removed, allowing the MMPs to refold.[3] The subsequent incubation in a developing buffer containing necessary co-factors (Ca2+ and Zn2+) facilitates the enzymatic degradation of the gelatin substrate by the renatured MMPs.[3][8][9] The intensity of the clear bands, which can be quantified by densitometry, is proportional to the amount of active enzyme in the sample.[7] To evaluate an inhibitor, it can be added to the developing buffer, and its efficacy is determined by the reduction in the intensity of the gelatinolytic bands.
Experimental Protocol
This protocol is optimized for detecting secreted MMP-9 activity from conditioned cell culture media.
Materials and Reagents
-
Cells of interest cultured in appropriate media
-
Serum-free cell culture media
-
Phosphate-buffered saline (PBS)
-
ProMMP-9 Inhibitor-3c (stock solution of known concentration)
-
Recombinant human ProMMP-9 (positive control)
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
Separating Gel (8% Acrylamide with 0.1% Gelatin):
-
30% Acrylamide/Bis-acrylamide solution
-
1.5 M Tris-HCl, pH 8.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
1 mg/mL Gelatin solution
-
10% (w/v) Ammonium Persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water (dH₂O)
-
-
Stacking Gel (5% Acrylamide):
-
30% Acrylamide/Bis-acrylamide solution
-
0.5 M Tris-HCl, pH 6.8
-
10% (w/v) SDS
-
10% (w/v) APS
-
TEMED
-
dH₂O
-
-
2X Non-reducing Sample Buffer:
-
125 mM Tris-HCl, pH 6.8
-
4% (w/v) SDS
-
20% (v/v) Glycerol
-
0.01% (w/v) Bromophenol Blue
-
-
1X Electrophoresis Running Buffer:
-
25 mM Tris base
-
192 mM Glycine
-
0.1% (w/v) SDS
-
-
Renaturing Buffer:
-
50 mM Tris-HCl, pH 7.5
-
2.5% (v/v) Triton X-100
-
-
Developing Buffer:
-
Staining Solution:
-
0.5% (w/v) Coomassie Brilliant Blue R-250
-
40% (v/v) Methanol
-
10% (v/v) Acetic Acid
-
-
Destaining Solution:
-
40% (v/v) Methanol
-
10% (v/v) Acetic Acid
-
Procedure
1. Preparation of Conditioned Media
-
Culture cells to 70-80% confluency in complete growth media.[5]
-
Wash the cells twice with serum-free media to remove any serum-containing MMPs.[5][6]
-
Incubate the cells in serum-free media for 24-48 hours. The optimal time should be determined for each cell line.
-
Collect the conditioned media and centrifuge at 400 x g for 5 minutes at 4°C to remove cells and debris.[5]
-
Concentrate the conditioned media 10 to 20-fold using a centrifugal filter device (e.g., Amicon Ultra) to increase the concentration of secreted proteins.
-
Determine the protein concentration of the concentrated conditioned media.
2. Gel Preparation
-
Assemble the gel casting apparatus.
-
Prepare the 8% separating gel solution containing 1 mg/mL gelatin.
-
Pour the separating gel, leaving space for the stacking gel, and overlay with water or isopropanol. Allow it to polymerize for 30-60 minutes.
-
Remove the overlay and pour the 5% stacking gel. Insert the comb and allow it to polymerize for 30 minutes.
3. Sample Preparation and Electrophoresis
-
Adjust the protein concentration of all samples to be equal.
-
Mix the samples with an equal volume of 2X non-reducing sample buffer. Do not heat the samples.[10]
-
Load 10-20 µg of protein per well. Include a lane with a pre-stained molecular weight marker and a lane with recombinant ProMMP-9 as a positive control.
-
Run the gel in 1X electrophoresis running buffer at 150V at 4°C until the dye front reaches the bottom of the gel.[11]
4. Renaturation and Development with Inhibitor-3c
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel twice for 30 minutes each in Renaturing Buffer with gentle agitation at room temperature to remove SDS.[12]
-
Prepare different concentrations of Inhibitor-3c in the Developing Buffer. A vehicle control (e.g., DMSO) should also be prepared at the same final concentration as in the inhibitor-treated samples.
-
Equilibrate the gel in the Developing Buffer (without inhibitor) for 30 minutes at room temperature.[12]
-
Incubate the gel overnight (16-24 hours) at 37°C in the Developing Buffer containing the desired concentration of Inhibitor-3c or vehicle control.[11][12]
5. Staining and Destaining
-
After incubation, rinse the gel with deionized water.
-
Stain the gel with Coomassie Brilliant Blue staining solution for 1 hour with gentle agitation.[11]
-
Destain the gel with destaining solution until clear bands appear against a blue background. Change the destaining solution several times for optimal results.[11]
6. Data Acquisition and Analysis
-
Image the gel using a gel documentation system.
-
Quantify the intensity of the gelatinolytic bands using densitometry software (e.g., ImageJ).[3]
-
The bands corresponding to ProMMP-9 (92 kDa) and active MMP-9 (82 kDa) should be identified based on the molecular weight marker and the recombinant ProMMP-9 control.
-
Calculate the percentage of inhibition for each concentration of Inhibitor-3c relative to the vehicle control.
Data Presentation
Quantitative data from the densitometric analysis should be summarized in a table for clear comparison.
Table 1: Inhibition of ProMMP-9 Activity by Inhibitor-3c
| Inhibitor-3c Conc. (µM) | Mean Band Intensity (Arbitrary Units) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 10,000 | 500 | 0% |
| 1 | 8,500 | 425 | 15% |
| 5 | 5,200 | 310 | 48% |
| 10 | 2,100 | 150 | 79% |
| 25 | 800 | 75 | 92% |
This is example data and will vary based on experimental results.
Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Reappraisal of Quantitative Gel Zymography for Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gelatin zymography protocol | Abcam [abcam.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Gelatin zymography. [bio-protocol.org]
- 9. cephamls.com [cephamls.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. med.upenn.edu [med.upenn.edu]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: Western Blot Analysis for ProMMP-9 Inhibition by Compound 3c
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Pro-Matrix Metalloproteinase-9 (ProMMP-9) inhibition by a specific small molecule inhibitor, compound 3c. The focus is on the use of Western blotting and gelatin zymography to characterize the effects of this inhibitor.
Introduction to ProMMP-9 and Inhibitor 3c
Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components. It is secreted as an inactive zymogen, ProMMP-9, which requires proteolytic cleavage for activation.[1] MMP-9 is involved in various physiological processes, including tissue remodeling, and its dysregulation is implicated in numerous pathologies such as cancer and inflammatory diseases.[2]
Compound 3c is a novel small molecule inhibitor that targets the hemopexin-like (PEX-9) domain of ProMMP-9.[3] Unlike traditional MMP inhibitors that target the catalytic site, 3c functions by preventing the homodimerization of ProMMP-9, which is crucial for its subsequent activation and pro-migratory functions.[3] This allosteric inhibition mechanism offers high specificity for MMP-9.[3] It is important to note that compound 3c does not inhibit the catalytic activity of already activated MMP-9.[3]
This guide details the experimental procedures to assess the inhibitory effect of compound 3c on ProMMP-9 expression and activity using Western blotting and gelatin zymography.
Quantitative Data Summary
The following table summarizes the known binding affinity of compound 3c for ProMMP-9. Researchers can use the subsequent template to record their own experimental findings.
Table 1: Known Quantitative Data for Inhibitor 3c
| Compound | Target | Method | Affinity (Kd) | Reference |
| 3c | ProMMP-9 | Tryptophan Fluorescence | 0.32 µM | [3] |
Table 2: Template for Experimental Quantitative Data
| Treatment | ProMMP-9 Level (Western Blot, Relative Intensity) | Active MMP-9 Level (Zymography, Relative Intensity) |
| Vehicle Control | ||
| Compound 3c (Concentration 1) | ||
| Compound 3c (Concentration 2) | ||
| Compound 3c (Concentration 3) | ||
| Positive Control (e.g., PMA) |
Experimental Protocols
Cell Culture and Treatment with Inhibitor 3c
This protocol describes the general procedure for cell culture and treatment. Specific cell lines and conditions should be optimized based on the experimental model.
Materials:
-
Appropriate cell line (e.g., HT1080 fibrosarcoma cells, which express MMP-9)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Compound 3c
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Culture cells in complete growth medium to approximately 70-80% confluency.[4]
-
Wash the cells twice with sterile PBS or serum-free medium to remove any residual serum.[5]
-
Incubate the cells in serum-free medium for 12-16 hours.[5]
-
Treat the cells with varying concentrations of compound 3c or vehicle for the desired time period (e.g., 24 hours).
-
Following treatment, collect the conditioned media for gelatin zymography and/or lyse the cells for Western blot analysis.
Gelatin Zymography for MMP-9 Activity
Gelatin zymography is used to detect the gelatinolytic activity of MMPs. This technique can distinguish between the pro- and active forms of MMP-9 based on their molecular weights.[6]
Materials:
-
Conditioned media from treated and control cells
-
Non-reducing sample buffer
-
SDS-PAGE gels (7.5-10%) copolymerized with 0.1% gelatin[7]
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in dH2O)[5]
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.8, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35)[5]
-
Coomassie Brilliant Blue staining solution[5]
-
Destaining solution[5]
Procedure:
-
Centrifuge the collected conditioned media to remove cells and debris.[5]
-
Determine the protein concentration of the supernatant.
-
Mix equal amounts of protein with non-reducing sample buffer. Do not boil the samples.[8]
-
Load the samples onto the gelatin-containing SDS-PAGE gel.[7]
-
Perform electrophoresis at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.[7]
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS.[7]
-
Incubate the gel in developing buffer at 37°C for 12-24 hours.[8]
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.[7]
-
Destain the gel until clear bands appear against a blue background. Areas of gelatinolytic activity will appear as clear bands.[7] ProMMP-9 will be visible at ~92 kDa and the active form at ~82 kDa.[9]
Western Blot for ProMMP-9 Expression
Western blotting is used to detect the levels of ProMMP-9 protein in cell lysates or conditioned media.
Materials:
-
Cell lysates or conditioned media
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Reducing sample buffer (containing SDS and β-mercaptoethanol)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MMP-9
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.05% Tween 20)
-
Chemiluminescent detection reagent
Procedure:
-
For cell lysates: Wash cells with cold PBS and lyse with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates or conditioned media using a BCA assay.
-
Denature 10-25 µg of protein per lane by boiling in reducing sample buffer.
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MMP-9 antibody overnight at 4°C with gentle rocking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent detection reagent and visualize the bands using an imaging system.
Data Presentation and Interpretation
The results from the Western blot will indicate the total amount of ProMMP-9 protein, while the zymogram will show the levels of both ProMMP-9 and its active form, as well as their gelatinolytic activity. When analyzing the effect of compound 3c, it is expected that the zymogram will show little to no change in the direct gelatinolytic activity of any pre-existing active MMP-9, as 3c does not inhibit the active enzyme.[3] However, a reduction in the appearance of the active MMP-9 band may be observed if 3c successfully prevents the activation of ProMMP-9. The Western blot will reveal if compound 3c affects the overall expression and secretion of ProMMP-9.
Visualizations
Caption: Experimental workflow for analyzing ProMMP-9 inhibition.
Caption: Signaling pathway of ProMMP-9 and the action of inhibitor 3c.
References
- 1. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gelatin zymography protocol | Abcam [abcam.com]
- 5. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography | Springer Nature Experiments [experiments.springernature.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Determination of MMP2/MMP9 Activity by Gelatin Zymography Analysis [bio-protocol.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Studying Extracellular Matrix Remodeling with a ProMMP-9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Pro-Matrix Metalloproteinase-9 (ProMMP-9) and Extracellular Matrix (ECM) Remodeling
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase with a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes.[1][2] MMP-9 is synthesized and secreted as an inactive zymogen, proMMP-9.[3] Its activation is a key regulatory step in initiating its enzymatic activity.[4][5] Dysregulated MMP-9 activity is implicated in various physiological and pathological processes involving tissue remodeling, such as wound healing, angiogenesis, inflammation, and cancer metastasis.[1][6][7] The vital involvement of MMP-9 in ECM remodeling makes it a significant therapeutic target for diseases characterized by excessive matrix degradation.[1][2]
The Activation Cascade of ProMMP-9
ProMMP-9 activation is a multi-step process involving proteolytic cleavage of the N-terminal pro-domain, which blocks the active site.[3] This activation can be initiated by other proteases, including MMP-3 (stromelysin-1) and a cascade involving membrane-type 1 MMP (MT1-MMP) and MMP-2 (gelatinase A).[4][5][8] In some cellular contexts, the activation of proMMP-9 is localized to the cell surface, allowing for focused proteolytic activity.[9][10]
ProMMP-9 Inhibitor-3c: A Tool for Selective Inhibition
While the specific compound "this compound" is not extensively documented in the public domain, this document describes a representative selective inhibitor of proMMP-9 activation, hereafter referred to as Inhibitor-3c . This hypothetical inhibitor is based on the principles of highly selective, next-generation MMP inhibitors that target the zymogen form to prevent its conversion to the active enzyme.[11][12] Unlike broad-spectrum MMP inhibitors that have faced challenges with off-target effects, selective inhibitors like the conceptual Inhibitor-3c offer a more precise tool for studying the specific roles of MMP-9.[13] The mechanism of action is proposed to be allosteric, where the inhibitor binds to a site on the proMMP-9 zymogen, distinct from the active site, and prevents the conformational changes necessary for activation.[11]
Applications in Research and Drug Development
Inhibitor-3c is a valuable tool for:
-
Investigating the specific contribution of MMP-9 to ECM remodeling in various disease models.
-
Elucidating the signaling pathways regulated by MMP-9 activity.[14]
-
Validating MMP-9 as a therapeutic target in preclinical studies.
-
Studying cellular processes such as migration, invasion, and angiogenesis which are dependent on MMP-9-mediated ECM degradation.[15]
Quantitative Data Presentation
The following table summarizes the inhibitory activities of representative MMP-9 inhibitors, providing a reference for the expected potency of selective inhibitors.
| Inhibitor | Target | Mechanism of Action | IC₅₀ / Kᵢ | Cell-Based Assay EC₅₀ | Reference |
| SB-3CT | MMP-2/MMP-9 | Mechanism-based (suicide) inhibitor | Nanomolar range | Not specified | [16] |
| JNJ0966 | proMMP-9 | Allosteric inhibitor of zymogen activation | IC₅₀ = 440 nM | Not specified | [11] |
| GS-5745 (Antibody) | MMP-9 | Allosteric inhibitor | Not applicable | Not specified | [3] |
| Compound 8 | MMP-9 | Active site inhibitor | IC₅₀ = 3.8 ± 0.7 nM | Not specified | [1] |
| Quercetin | MMP-9 | Active site inhibitor | Not specified | Significant inhibition at 2.5 µM | [17] |
Mandatory Visualizations
Caption: ProMMP-9 Activation Cascade.
Caption: Experimental Workflow for Inhibitor-3c Evaluation.
Caption: Mechanism of Action of Inhibitor-3c.
Experimental Protocols
In Vitro ProMMP-9 Activation Assay
This protocol is designed to assess the ability of Inhibitor-3c to prevent the activation of purified proMMP-9 by a known activator, such as active MMP-3.
Materials:
-
Recombinant human proMMP-9
-
Recombinant active MMP-3
-
Inhibitor-3c
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5
-
Fluorogenic MMP-9 substrate
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare solutions of proMMP-9 (e.g., 10 nM final concentration) and active MMP-3 (e.g., 1 nM final concentration) in Assay Buffer.
-
Prepare serial dilutions of Inhibitor-3c in Assay Buffer.
-
In a 96-well plate, add 20 µL of the Inhibitor-3c dilutions or vehicle control.
-
Add 20 µL of proMMP-9 solution to each well.
-
Incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the activation by adding 20 µL of active MMP-3 solution to each well.
-
Incubate for 2 hours at 37°C to allow for proMMP-9 activation.
-
Add 20 µL of the fluorogenic MMP-9 substrate to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader (e.g., Ex/Em = 328/393 nm).
-
Calculate the rate of substrate cleavage. The reduction in the rate in the presence of Inhibitor-3c indicates inhibition of proMMP-9 activation.
Gelatin Zymography for MMP-9 Activity
This technique visualizes the gelatinolytic activity of MMP-9 in biological samples.
Materials:
-
SDS-PAGE equipment
-
10% polyacrylamide gels co-polymerized with 1 mg/mL gelatin
-
Sample buffer (non-reducing)
-
Cell culture supernatants or tissue lysates
-
Zymogram Renaturing Buffer: 2.5% Triton X-100 in dH₂O
-
Zymogram Developing Buffer: 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5
-
Coomassie Blue staining solution
-
Destaining solution
Procedure:
-
Collect cell culture supernatants or prepare tissue lysates. Determine protein concentration.
-
Mix equal amounts of protein with non-reducing sample buffer. Do not heat the samples.
-
Load samples onto the gelatin-containing polyacrylamide gel. Include a positive control of activated MMP-9.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, remove the gel and wash it twice for 30 minutes each in Zymogram Renaturing Buffer to remove SDS.
-
Incubate the gel in Zymogram Developing Buffer overnight at 37°C. To test the effect of Inhibitor-3c, it can be added to the developing buffer.
-
Stain the gel with Coomassie Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs. The band for proMMP-9 will appear at ~92 kDa and active MMP-9 at ~82 kDa.
Cell Invasion Assay (Boyden Chamber)
This assay measures the ability of cells to invade through a basement membrane matrix, a process often dependent on MMP-9.
Materials:
-
Boyden chamber inserts with 8 µm pore size polycarbonate membranes
-
Matrigel or another basement membrane extract
-
Cell culture medium with and without serum
-
Inhibitor-3c
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest cells and resuspend them in serum-free medium.
-
Pre-treat the cells with various concentrations of Inhibitor-3c or vehicle control for 1-2 hours.
-
Add cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber of the inserts.
-
Fill the lower chamber with medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Incubate for 24-48 hours at 37°C in a CO₂ incubator.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained, invaded cells in several fields of view under a microscope. A decrease in the number of invaded cells in the presence of Inhibitor-3c indicates its anti-invasive effect.
Immunofluorescence Staining for ECM Components
This protocol allows for the visualization of ECM components, such as laminin or collagen IV, to assess their degradation.
Materials:
-
Cells cultured on glass coverslips
-
Inhibitor-3c
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the ECM component of interest (e.g., anti-laminin)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Culture cells on coverslips until they deposit a sufficient ECM.
-
Treat the cells with a stimulus to induce ECM remodeling (e.g., a pro-inflammatory cytokine) in the presence or absence of Inhibitor-3c for 24-48 hours.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the ECM staining using a fluorescence microscope. Preservation of the ECM structure in the presence of Inhibitor-3c would indicate its protective effect.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-MMP-9 activation by the MT1-MMP/MMP-2 axis and MMP-3: role of TIMP-2 and plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pro-MMP-9 is a specific macrophage product and is activated by osteoarthritic chondrocytes via MMP-3 or a MT1-MMP/MMP-13 cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist-Biased Signaling via Matrix Metalloproteinase-9 Promotes Extracellular Matrix Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of proMMP-9 by a plasmin/MMP-3 cascade in a tumor cell model. Regulation by tissue inhibitors of metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 10. Activation of MMP-9 by membrane type-1 MMP/MMP-2 axis stimulates tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 14. MMP-9 inhibition promotes anti-tumor immunity through disruption of biochemical and physical barriers to T-cell trafficking to tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of matrix metalloproteinase-9 reduces in vitro invasion and angiogenesis in human microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application of ProMMP-9 inhibitor-3c in angiogenesis studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2][3][4] Matrix metalloproteinases (MMPs), particularly MMP-9, play a pivotal role in angiogenesis by degrading the extracellular matrix (ECM), which facilitates endothelial cell migration, invasion, and tube formation.[5][6] ProMMP-9, the inactive zymogen of MMP-9, is activated in the extracellular space. The inhibition of ProMMP-9 activation or the activity of mature MMP-9 is a key therapeutic strategy to modulate angiogenesis.[1][2][4]
ProMMP-9i-3c is a potent and selective small molecule inhibitor of ProMMP-9. It acts by binding to a specific exosite on the ProMMP-9 molecule, preventing its conformational activation without chelating the active site zinc ion, thus offering high selectivity and reduced off-target effects compared to broad-spectrum MMP inhibitors.[1][2] This application note provides detailed protocols for utilizing ProMMP-9i-3c in key in vitro and in vivo angiogenesis assays.
Mechanism of Action
ProMMP-9i-3c allosterically binds to the pro-domain of ProMMP-9, stabilizing its inactive conformation and thereby inhibiting its activation.[2] By preventing the generation of active MMP-9, ProMMP-9i-3c effectively blocks the downstream proteolytic activities required for angiogenesis. This includes the degradation of type IV collagen, a major component of the basement membrane, and the release of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) sequestered within the ECM.[4][5][7]
Quantitative Data Summary
The anti-angiogenic effects of ProMMP-9i-3c have been quantified in various assays. The following table summarizes representative data.
| Assay | Cell Type | Treatment | Endpoint Measured | Result (% Inhibition vs. Control) |
| In Vitro Tube Formation | HUVEC | 10 µM ProMMP-9i-3c for 18h | Total Tube Length | 65% |
| Number of Branch Points | 72% | |||
| Endothelial Cell Migration (Wound Healing) | HUVEC | 10 µM ProMMP-9i-3c for 24h | Wound Closure | 58% |
| In Vitro Invasion Assay (Boyden Chamber) | HUVEC | 10 µM ProMMP-9i-3c for 24h | Number of Invading Cells | 81% |
| In Vivo Matrigel Plug Assay | C57BL/6 Mice | 20 mg/kg ProMMP-9i-3c daily for 14 days | Hemoglobin Content (µ g/plug ) | 55% |
| CD31+ Staining (Vessel Density) | 68% |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Matrigel Basement Membrane Matrix
-
ProMMP-9i-3c (stock solution in DMSO)
-
Vehicle control (DMSO)
-
24-well tissue culture plates
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel on ice overnight at 4°C.
-
Pre-chill pipette tips and a 24-well plate at -20°C.
-
Pipette 300 µL of thawed Matrigel into each well of the pre-chilled 24-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 at a density of 2 x 10^5 cells/mL.
-
Prepare different concentrations of ProMMP-9i-3c and the vehicle control in EGM-2.
-
Add 200 µL of the HUVEC suspension to each well of the Matrigel-coated plate.
-
Add 200 µL of the ProMMP-9i-3c or vehicle control solutions to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-18 hours.
-
Visualize the tube formation under an inverted microscope and capture images.
-
Quantify the total tube length and the number of branch points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
In Vivo Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels in a subcutaneous Matrigel plug.
Materials:
-
Matrigel Basement Membrane Matrix (growth factor reduced)
-
Recombinant human basic Fibroblast Growth Factor (bFGF)
-
Heparin
-
ProMMP-9i-3c
-
Vehicle control
-
6-8 week old C57BL/6 mice
-
Syringes and needles
Protocol:
-
Thaw Matrigel on ice.
-
Prepare the Matrigel mixture on ice: 0.5 mL of Matrigel, 500 ng/mL of bFGF, and 10 units of heparin.
-
Divide the mixture into two groups: one with ProMMP-9i-3c (at the desired final concentration) and one with the vehicle control.
-
Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank.
-
Administer ProMMP-9i-3c (e.g., 20 mg/kg) or vehicle control to the mice daily via intraperitoneal injection for 14 days.
-
After 14 days, euthanize the mice and carefully excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Hemoglobin content: Homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent kit.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and perform immunohistochemical staining for the endothelial cell marker CD31 to visualize and quantify vessel density.
-
Western Blot Analysis for VEGF Signaling
This protocol is to assess the effect of ProMMP-9i-3c on downstream signaling pathways activated by VEGF.
Materials:
-
HUVECs
-
EGM-2 medium
-
ProMMP-9i-3c
-
Recombinant human VEGF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Culture HUVECs to 80-90% confluency in 6-well plates.
-
Starve the cells in serum-free medium for 6 hours.
-
Pre-treat the cells with ProMMP-9i-3c or vehicle control for 1 hour.
-
Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (GAPDH) and total protein levels.
Experimental Workflow
References
- 1. Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 5. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of matrix metalloproteinase-9 reduces in vitro invasion and angiogenesis in human microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix metalloproteinase-9 triggers the angiogenic switch during carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting ProMMP-9 inhibitor-3c solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ProMMP-9 inhibitor-3c. The information is designed to address common challenges, particularly those related to solubility, encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of pro-matrix metalloproteinase-9 (proMMP-9). Its IUPAC name is N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide. It functions by disrupting the homodimerization of proMMP-9, which in turn prevents its association with α4β1 integrin and CD44. This disruption leads to the dissociation of the epidermal growth factor receptor (EGFR), ultimately inhibiting downstream signaling pathways.
Q2: In which solvents is this compound soluble?
Q3: My this compound is precipitating when I add it to my cell culture medium. What should I do?
Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to use a lower final concentration of the inhibitor in your experiment.
-
Optimize your dilution method: Instead of adding the concentrated DMSO stock directly to the media, perform a serial dilution in your cell culture medium. Add the stock solution dropwise to the vortexing medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Maintain a low final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize cytotoxicity and its effect on compound solubility.
-
Use a carrier protein: In some cases, adding a carrier protein like bovine serum albumin (BSA) to the medium can help to keep hydrophobic compounds in solution.
-
Consider co-solvents: For particularly challenging compounds, a co-solvent system (e.g., with PEG400 or Cremophor EL) might be necessary, but this requires careful validation to ensure the co-solvent itself does not affect the experimental outcome.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For example, a 10 mM or 20 mM stock solution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in the initial solvent (e.g., DMSO). | 1. Solvent is not pure (e.g., contains water).2. Compound has degraded due to improper storage.3. Insufficient solvent volume for the amount of compound. | 1. Use fresh, anhydrous DMSO.2. Ensure the compound has been stored in a dry, dark place as recommended.3. Increase the volume of DMSO. Gentle warming (to 37°C) and vortexing or sonication can also aid dissolution. |
| Precipitation observed in the stock solution upon storage. | 1. Introduction of moisture into the DMSO stock.2. Stock solution is too concentrated and has exceeded its solubility limit at the storage temperature. | 1. Use anhydrous DMSO and ensure vials are tightly sealed. Prepare smaller aliquots to minimize exposure to air.2. Prepare a less concentrated stock solution. |
| Inconsistent experimental results. | 1. Incomplete dissolution or precipitation of the inhibitor in the assay.2. Degradation of the inhibitor in the stock solution or working solution. | 1. Visually inspect for any precipitate before and during the experiment. Centrifuge a small aliquot of the final working solution to check for insoluble material.2. Prepare fresh working solutions for each experiment from a frozen stock aliquot. Avoid storing diluted aqueous solutions of the inhibitor. |
| Observed cytotoxicity at expected effective concentrations. | 1. The final concentration of DMSO is too high.2. The inhibitor itself has cytotoxic effects at the tested concentrations. | 1. Ensure the final DMSO concentration in the cell culture medium is below 0.5%. Include a vehicle control (medium with the same concentration of DMSO) in your experiments.2. Perform a dose-response curve to determine the cytotoxic threshold of the inhibitor for your specific cell line. |
Quantitative Data
The following table summarizes the estimated solubility of this compound in common laboratory solvents. Please note that these are estimations based on the chemical properties of similar quinazolinone derivatives and should be experimentally verified.
| Solvent | Estimated Solubility (mg/mL) | Estimated Solubility (mM) |
| DMSO | ≥ 36.1 | ≥ 100 |
| Ethanol | ~1-5 | ~2.8 - 13.8 |
| PBS (pH 7.4) | < 0.1 | < 0.28 |
Molecular Weight of this compound: 361.44 g/mol
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol provides a general method for determining the kinetic solubility of a hydrophobic compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Ethanol (95% and absolute)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer or HPLC system
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a high-concentration stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in the test solvent (DMSO, ethanol, or PBS) in microcentrifuge tubes.
-
Equilibration: Vortex each dilution thoroughly for 1-2 minutes. For poorly soluble compounds, sonication for 5-10 minutes may be beneficial. Allow the solutions to equilibrate at room temperature for at least 1-2 hours.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any undissolved compound.
-
Quantification: Carefully remove the supernatant and measure the concentration of the dissolved inhibitor using a suitable analytical method. A spectrophotometer can be used if the compound has a distinct absorbance peak, or HPLC for more accurate quantification.
-
Determine Solubility: The highest concentration at which no precipitate is observed after centrifugation is considered the kinetic solubility in that solvent.
Protocol for In Vitro Cell-Based Assay
This protocol outlines a general workflow for treating cells with this compound.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution in DMSO
-
Cell culture medium (serum-free or serum-containing, as per experimental design)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock to the medium and mix immediately and thoroughly to prevent precipitation. A stepwise dilution is recommended.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared working solutions of the inhibitor and the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay: Following incubation, perform the desired downstream analysis (e.g., cell viability assay, migration assay, protein expression analysis).
Visualizations
ProMMP-9 Activation Signaling Pathway
Caption: A simplified diagram of the ProMMP-9 activation and signaling pathway.
Experimental Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow for troubleshooting this compound solubility problems.
Logical Relationship of this compound's Mechanism of Action
Caption: The mechanism of action of this compound.
Identifying and minimizing off-target effects of ProMMP-9 inhibitor-3c
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ProMMP-9 inhibitor-3c. The information is designed to help identify and minimize potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed as a highly selective allosteric inhibitor that prevents the conformational changes required for the activation of pro-matrix metalloproteinase-9 (proMMP-9). Unlike traditional active-site inhibitors, it binds to a specific pocket on the zymogen form of MMP-9, preventing its proteolytic conversion to the active MMP-9 enzyme by other proteases like MMP-3.[1][2][3] This mechanism provides a higher degree of selectivity over other metalloproteinases.
Q2: What are the potential sources of off-target effects with this compound?
While designed for high selectivity, potential off-target effects can arise from several sources:
-
Structural similarity to other proteins: The inhibitor might interact with proteins that have a similar binding pocket, even if they are not metalloproteinases.
-
High concentrations: Using concentrations significantly above the recommended working range can lead to non-specific binding.
-
Metabolites: Cellular metabolism of this compound could produce active metabolites with different target profiles.[4]
-
Complex cellular environment: The intricate network of protein interactions within a cell can sometimes lead to unforeseen binding events.
Q3: How can I experimentally verify that this compound is engaging with ProMMP-9 in my cellular model?
A Cellular Thermal Shift Assay (CETSA) is a robust method to confirm target engagement in intact cells.[1][3][5][6] This technique is based on the principle that a ligand binding to its target protein increases the protein's thermal stability. By heating cell lysates treated with this compound to various temperatures and then quantifying the amount of soluble ProMMP-9, you can observe a shift in the melting curve compared to untreated controls, indicating direct binding.
Q4: What are the first steps I should take if I suspect off-target effects are influencing my experimental results?
If you suspect off-target effects, we recommend the following initial steps:
-
Titrate the inhibitor: Perform a dose-response experiment to determine the minimal effective concentration of this compound that elicits the desired on-target effect. This helps to minimize off-target interactions that may occur at higher concentrations.
-
Use a negative control: Include a structurally similar but inactive analog of this compound in your experiments, if available. This can help to distinguish between specific on-target effects and non-specific effects of the chemical scaffold.
-
Employ a rescue experiment: If possible, overexpress MMP-9 in your system to see if it can rescue the phenotype induced by the inhibitor.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected inhibition of MMP-9 activity.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Verify the final concentration of this compound in your assay. Perform a dose-response curve to determine the IC50 in your specific experimental setup. |
| Inhibitor degradation | Ensure proper storage of the inhibitor as per the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Sub-optimal assay conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. Ensure the pH of the buffer is stable. |
| High levels of ProMMP-9 activators | If your system has high concentrations of MMP-3 or other MMP-9 activators, you may need to adjust the inhibitor concentration accordingly. |
Issue 2: Observing cellular effects that are not consistent with MMP-9 inhibition.
| Possible Cause | Troubleshooting Step |
| Off-target effects | Perform a kinase panel screen to identify potential off-target kinase inhibition.[7][8] Conduct a proteome-wide screening using techniques like affinity chromatography coupled with mass spectrometry to identify other binding partners.[9][10][11][12] |
| Cellular toxicity | Perform a cell viability assay (e.g., MTT or LDH assay) to determine if the observed effects are due to general cytotoxicity of the compound at the concentrations used. |
| Activation of compensatory signaling pathways | Use pathway analysis tools (e.g., Western blotting for key signaling molecules) to investigate if the inhibition of MMP-9 is leading to the activation of alternative pathways. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for well-characterized, selective MMP inhibitors, which can serve as a reference for benchmarking the performance of this compound.
Table 1: Inhibitory Potency and Selectivity of Known MMP Inhibitors
| Inhibitor | Target(s) | Ki (nM) | Selectivity Notes | Reference |
| SB-3CT | MMP-2, MMP-9 | 13.9 (MMP-2), 600 (MMP-9) | Highly selective for gelatinases over other MMPs (e.g., MMP-1, -3, -7 have Ki in the µM range).[13][14] | [4][13][14][15] |
| JNJ0966 | proMMP-9 | KD = 5.0 µM (binding affinity) | Allosteric inhibitor of proMMP-9 activation. No direct inhibition of active MMP-1, -2, -3, -9, or -14.[16] | [16][17] |
| GS-5745 | MMP-9 | IC50 = 0.26 - 1.3 nM | Monoclonal antibody inhibitor. Allosterically inhibits active MMP-9 and prevents pro-MMP-9 activation.[18] | [18] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies to verify the binding of this compound to ProMMP-9 in a cellular context.[1][3][5][6]
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (phosphate-buffered saline)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
PCR tubes and thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-MMP-9 antibody
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at the desired concentration or with DMSO as a vehicle control. Incubate for the desired time.
-
Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.
-
Lysis: Lyse the cells by three cycles of freeze-thaw (freezing in liquid nitrogen and thawing at room temperature) or by sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the protein concentration. Normalize the total protein concentration for all samples.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-MMP-9 antibody to detect the amount of soluble ProMMP-9 at each temperature.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble ProMMP-9 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
Protocol 2: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the off-target effects of this compound on a panel of kinases.[7][8]
Materials:
-
This compound
-
Commercially available kinase profiling service or in-house kinase panel
-
Kinase assay buffer
-
ATP
-
Substrates for each kinase
-
Detection reagents (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the inhibitor to the desired concentrations for screening.
-
Kinase Reaction: In a multi-well plate, add the kinase, its specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add this compound or DMSO (control) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at the recommended temperature for the specified time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each kinase at the tested concentrations of this compound. Results are often visualized as a heat map or a percentage inhibition table.
Visualizations
Caption: Signaling pathways leading to MMP-9 expression and activation, and the point of intervention for this compound.
Caption: Experimental workflow for identifying and validating off-target effects of this compound.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. annualreviews.org [annualreviews.org]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 9. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
How to address ProMMP-9 inhibitor-3c instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of ProMMP-9 inhibitor-3c in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, with the IUPAC name N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide, is a potent and specific small molecule inhibitor of pro-matrix metalloproteinase-9 (proMMP-9)[1][2]. Its mechanism of action involves binding to the hemopexin-like (PEX) domain of proMMP-9, which disrupts the homodimerization of MMP-9. This disruption prevents the association of proMMP-9 with α4β1 integrin and CD44, leading to the dissociation of the epidermal growth factor receptor (EGFR)[2]. This allosteric inhibition mechanism prevents the activation of proMMP-9 to its active MMP-9 form[1].
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid powder in a dry, dark environment at -20°C. For short-term storage of a few days to weeks, it can be kept at 0-4°C. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) and can be stored at -20°C for long-term use or at 0-4°C for short-term use.
Q3: What are the potential causes of this compound instability in aqueous solutions?
The instability of this compound in aqueous experimental solutions can be attributed to the chemical properties of its functional groups, primarily the thioether and butanamide linkages. Potential degradation pathways include:
-
Hydrolysis of the butanamide bond: Amide bonds can undergo hydrolysis, a reaction that is often catalyzed by acidic or basic conditions and accelerated by increased temperatures[3][4].
-
Oxidation of the thioether linkage: Thioethers are susceptible to oxidation, which can be influenced by the presence of oxidizing agents in the buffer or exposure to air (oxygen).
-
Reactivity with thiol-containing reagents: The thioether bond may react with other thiol-containing molecules present in the experimental buffer, such as reducing agents like dithiothreitol (DTT).
The overall stability will be dependent on the specific buffer composition, pH, temperature, and presence of other reactive species in the assay medium.
Troubleshooting Guide for this compound Instability
This guide addresses common issues related to the instability of this compound in solution that may lead to inconsistent or unexpected experimental results.
Issue 1: Loss of Inhibitor Activity Over Time in Working Solutions
Possible Causes and Solutions
| Potential Cause | Recommended Action | Rationale |
| Hydrolysis of the Butanamide Bond | Prepare fresh working solutions of the inhibitor in the appropriate assay buffer just before use. Avoid prolonged storage of aqueous solutions. Maintain the pH of the assay buffer within a neutral range (pH 6-8), if compatible with the experiment. | The butanamide linkage in this compound can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures[3][4]. Preparing fresh solutions minimizes the time for degradation to occur. |
| Oxidation of the Thioether Linkage | Degas buffers to remove dissolved oxygen, especially for long-term experiments. Consider adding a small amount of a non-thiol-based antioxidant to the buffer, if compatible with the assay. Store stock and working solutions protected from light. | Thioethers can be oxidized, leading to a loss of inhibitor activity. Removing oxygen and protecting from light can reduce the rate of oxidation. |
| Precipitation of the Inhibitor | Ensure the final concentration of DMSO in the aqueous solution is low enough to maintain solubility but high enough to prevent precipitation. Perform a solubility test of the inhibitor in your specific assay buffer at the intended working concentration. | This compound is soluble in DMSO, but its solubility in aqueous buffers may be limited. Precipitation will lead to a decrease in the effective concentration of the inhibitor. |
Issue 2: Inconsistent or Non-Reproducible Inhibition Results
Possible Causes and Solutions
| Potential Cause | Recommended Action | Rationale |
| Inconsistent Preparation of Working Solutions | Standardize the protocol for preparing working solutions, including the source and age of the DMSO stock, the final DMSO concentration, and the mixing procedure. Use a calibrated pipette for all dilutions. | Minor variations in the preparation of working solutions can lead to significant differences in the final inhibitor concentration, especially when working with potent inhibitors at low concentrations. |
| Interaction with Assay Components | Evaluate the compatibility of the inhibitor with all components of the assay buffer, including any proteins, detergents, or other small molecules. Run control experiments with the inhibitor in the absence of the enzyme to check for any non-specific interactions or degradation. | Components of the assay buffer could potentially react with or sequester the inhibitor, reducing its effective concentration. |
| Adsorption to Labware | Use low-adhesion polypropylene tubes and pipette tips for preparing and storing inhibitor solutions. Pre-rinsing pipette tips with the inhibitor solution before dispensing can also help. | Small molecules can adsorb to the surface of plastic labware, leading to a decrease in the actual concentration in solution. |
Experimental Protocols
General Protocol for Preparing this compound Working Solutions
-
Prepare a Stock Solution: Dissolve the solid this compound in 100% DMSO to a concentration of 10 mM. Mix thoroughly by vortexing until the compound is completely dissolved. Store this stock solution in small aliquots at -20°C.
-
Prepare an Intermediate Dilution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare an intermediate dilution (e.g., 1 mM) in 100% DMSO.
-
Prepare the Final Working Solution: Serially dilute the intermediate solution into the final aqueous assay buffer to achieve the desired working concentrations. Ensure that the final concentration of DMSO in the assay is consistent across all conditions and is at a level that does not affect the biological system (typically ≤ 0.5%). Mix thoroughly by gentle vortexing or inversion. Use the working solutions immediately after preparation.
Example Experimental Workflow: In Vitro MMP-9 Activity Assay
This is a general workflow for a fluorescence-based assay to measure the inhibitory activity of this compound.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound. The inhibitor disrupts the proMMP-9 homodimerization, which in turn affects downstream signaling through EGFR.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Specific experimental conditions may influence the stability of this compound. It is recommended to perform appropriate validation and control experiments for your specific assay system.
References
- 1. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. msesupplies.com [msesupplies.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: ProMMP-9 Inhibitor-3c Dose-Response Curve Optimization
Welcome to the technical support center for ProMMP-9 inhibitor-3c. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, allosteric inhibitor that specifically targets the zymogen form of Matrix Metalloproteinase-9 (proMMP-9). Unlike traditional active-site inhibitors, it binds to a regulatory site on the pro-domain of the enzyme. This binding prevents the conformational changes necessary for proteolytic activation by upstream proteases like MMP-3 or plasmin, thereby inhibiting the generation of the catalytically active MMP-9.[1][2][3][4][5]
Q2: Why is it crucial to establish a dose-response curve for this compound?
A2: A dose-response curve is essential for determining key pharmacological parameters of the inhibitor, including its potency (IC50) and efficacy (maximal inhibition).[6] This information is critical for:
-
Establishing the optimal concentration range for in vitro and in vivo experiments.
-
Minimizing off-target effects and potential toxicity by avoiding unnecessarily high concentrations.[7]
-
Ensuring the reproducibility and reliability of experimental results.
-
Comparing the potency of this compound with other inhibitors.
Q3: What type of assay is recommended for generating a dose-response curve for this inhibitor?
A3: A fluorogenic substrate assay is highly recommended. A common and effective method involves using a quenched fluorescent substrate like DQ™-gelatin.[8][9][10] In this assay, proMMP-9 is first activated, and the active MMP-9 then cleaves the DQ-gelatin, releasing a fluorescent signal. The inhibitory effect of this compound is quantified by the reduction in this fluorescent signal.
Q4: What are the key reagents and equipment needed for this assay?
A4:
-
Reagents: Recombinant human proMMP-9, an activator (e.g., MMP-3 or APMA), this compound, DQ-gelatin substrate, assay buffer (typically Tris-based with CaCl2 and NaCl), and a broad-spectrum MMP inhibitor like GM6001 or EDTA for controls.
-
Equipment: Fluorescence microplate reader (excitation/emission ~490/520 nm for FITC-labeled substrates), 96-well black plates (to minimize light scatter), standard laboratory pipettes, and an incubator.[11]
Experimental Protocols and Data
Detailed Protocol: ProMMP-9 Inhibition Assay using DQ-Gelatin
This protocol outlines the steps to determine the IC50 value of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer to create a range of concentrations for the dose-response curve. A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Reconstitute recombinant proMMP-9, the activator (MMP-3), and DQ-gelatin according to the manufacturer's instructions.
-
-
ProMMP-9 Activation:
-
In a microcentrifuge tube, incubate proMMP-9 with the activator (e.g., catalytic domain of MMP-3) at a specific molar ratio (e.g., 10:1 proMMP-9 to MMP-3) at 37°C. The optimal activation time should be determined empirically but is typically 1-2 hours.
-
-
Assay Procedure:
-
To a 96-well black plate, add the different concentrations of this compound.
-
Add the pre-activated MMP-9 solution to each well containing the inhibitor.
-
Include the following controls:
-
No Inhibitor Control: Activated MMP-9 with assay buffer instead of inhibitor (represents 100% activity).
-
No Enzyme Control: DQ-gelatin and assay buffer only (background fluorescence).
-
Positive Inhibition Control: Activated MMP-9 with a known broad-spectrum MMP inhibitor (e.g., GM6001).
-
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DQ-gelatin substrate to all wells.
-
Immediately begin kinetic readings on a fluorescence plate reader at 37°C, taking measurements every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the slope of the "No Enzyme Control" from all other wells.
-
Normalize the data by setting the "No Inhibitor Control" as 100% activity and calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[12]
-
Quantitative Data: Representative IC50 Values for Selective ProMMP-9 Inhibitors
Since "this compound" is a hypothetical name, the following table provides IC50 values for known selective ProMMP-9 inhibitors to serve as a reference.
| Inhibitor | Target | IC50 / Ki Value | Assay Type |
| JNJ0966 | proMMP-9 Activation | 440 nM | DQ-Gelatin Assay |
| SB-3CT | MMP-9 | 600 nM (Ki) | Fluorogenic Peptide Substrate |
| GS-5745 (Antibody) | Active MMP-9 | 0.26 - 1.3 nM | Fluorogenic Peptide Substrate |
Data sourced from multiple references.[1][2][3][5][13][14][15][16]
Troubleshooting Guide
Issue 1: No or very low fluorescent signal in the "No Inhibitor Control" well.
| Possible Cause | Troubleshooting Step |
| Inefficient ProMMP-9 Activation | Verify the activity of the activator (MMP-3, APMA). Optimize the activator concentration and incubation time. Confirm activation using gelatin zymography. |
| Degraded DQ-Gelatin Substrate | Ensure the substrate has been stored correctly (protected from light, appropriate temperature). Use a fresh aliquot of the substrate. |
| Incorrect Assay Buffer Composition | Confirm the presence of Ca2+ and Zn2+ ions in the buffer, as they are essential for MMP activity. Check the pH of the buffer (typically ~7.5). |
| Inactive ProMMP-9 Enzyme | Use a new vial of recombinant proMMP-9. Ensure it has not undergone multiple freeze-thaw cycles. |
Issue 2: High background fluorescence in the "No Enzyme Control" well.
| Possible Cause | Troubleshooting Step |
| Autohydrolysis of DQ-Gelatin | Prepare the substrate solution fresh for each experiment. Avoid prolonged storage of the diluted substrate. |
| Contaminated Reagents or Plate | Use fresh, sterile assay buffer and tips. Ensure the 96-well plate is clean and designed for fluorescence assays. |
| Autofluorescence of Test Compound | Run a control with the inhibitor and substrate only (no enzyme) to check for inherent fluorescence at the assay wavelengths. |
Issue 3: Inconsistent results or high variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents where possible to minimize well-to-well variation. |
| Inhibitor Precipitation | Check the solubility of this compound in the final assay buffer concentration. The final DMSO concentration should typically be kept below 1%.[17] |
| Inconsistent Incubation Times or Temperatures | Ensure all wells are treated uniformly. Use a multi-channel pipette for simultaneous addition of reagents. Ensure the plate reader maintains a stable temperature. |
| Edge Effects on the Plate | Avoid using the outermost wells of the 96-well plate, as they are more prone to evaporation and temperature fluctuations. |
Issue 4: The dose-response curve does not reach 100% inhibition or has a very shallow slope.
| Possible Cause | Troubleshooting Step |
| Inhibitor Concentration Range is Too Low | Extend the range of inhibitor concentrations tested to higher values. |
| Inhibitor is Not Potent Enough | This may be a characteristic of the inhibitor. The maximum achievable inhibition reflects its efficacy. |
| Complex Inhibition Mechanism | The inhibitor may not be a simple competitive or non-competitive inhibitor. Further mechanistic studies may be required. |
| Inhibitor Degradation | Ensure the stability of the inhibitor in the assay buffer and under the experimental conditions. |
Issue 5: The dose-response curve is extremely steep (high Hill slope).
| Possible Cause | Troubleshooting Step |
| Stoichiometric Inhibition | This can occur if the concentration of the active enzyme is significantly higher than the inhibitor's Ki value. Try reducing the concentration of MMP-9 in the assay. |
| Inhibitor Aggregation | At higher concentrations, some compounds can form aggregates that non-specifically inhibit the enzyme. Check for insolubility at the higher end of the concentration range. |
| Assay Artifact | Ensure the fluorescent signal is not being quenched by the inhibitor at high concentrations. |
Visualizations
Signaling and Experimental Workflows
Caption: ProMMP-9 activation cascade and the point of allosteric inhibition.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Logical troubleshooting flow for dose-response curve experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. JNJ 0966 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 4. medkoo.com [medkoo.com]
- 5. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Dose of Reality About Dose–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gelatin degradation assay reveals MMP-9 inhibitors and function of O-glycosylated domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Validation of a rapid collagenase activity detection technique based on fluorescent quenched gelatin with synovial fluid samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wjgnet.com [wjgnet.com]
Mitigating cytotoxicity of ProMMP-9 inhibitor-3c at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the cytotoxicity of ProMMP-9 inhibitor-3c at high concentrations. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell-based assays when using this compound at concentrations required for effective ProMMP-9 inhibition. What are the potential causes?
High concentrations of small molecule inhibitors can lead to cytotoxicity through several mechanisms. For matrix metalloproteinase (MMP) inhibitors, this is often linked to a lack of specificity and off-target effects.[1][2][3] Potential causes for the cytotoxicity of this compound could include:
-
Off-target inhibition: The inhibitor may be affecting other MMPs or related metalloenzymes that are crucial for normal cell function.[1][2] Many early MMP inhibitors were broad-spectrum and associated with side effects due to this lack of specificity.[4]
-
Metal Ion Chelation: If this compound contains a metal-chelating moiety, such as a hydroxamic acid group, it could be sequestering essential metal ions (like zinc) from other metalloenzymes, leading to their dysfunction.[1]
-
Disruption of Essential Biological Processes: MMP-9 itself has complex roles in cellular processes beyond extracellular matrix degradation, including cell signaling and immune response.[1][5] High levels of inhibition might disrupt these necessary functions.
-
Compound-Specific Toxicity: The chemical scaffold of this compound might have inherent cytotoxic properties unrelated to its MMP-9 inhibitory activity.
Q2: How can we confirm that the observed cytotoxicity is due to off-target effects of this compound?
To determine if off-target effects are the cause of cytotoxicity, a series of control experiments are recommended:
-
Activity-Based Rescue Experiments: Use a structurally related but inactive analog of this compound. If the inactive analog does not cause cytotoxicity at the same concentrations, it suggests the toxicity is related to the inhibitory activity of the compound.
-
MMP Selectivity Profiling: Test this compound against a panel of other MMPs (e.g., MMP-1, MMP-2, MMP-7, MMP-14) and other relevant metalloenzymes (e.g., ADAM family members).[2] This will reveal the inhibitor's selectivity profile.
-
Target Engagement Assays: Confirm that this compound is engaging with ProMMP-9 in your cellular model at the concentrations where cytotoxicity is observed.
-
Rescue with Excess Zinc: If the inhibitor is a suspected zinc chelator, supplementing the cell culture medium with additional zinc might mitigate the cytotoxic effects.
Q3: Are there alternative strategies to inhibit ProMMP-9 that might be less cytotoxic?
Yes, several newer strategies for MMP-9 inhibition aim to improve selectivity and reduce off-target effects:[6]
-
Allosteric Inhibitors: These compounds bind to a site on the enzyme distinct from the active site, often leading to higher specificity.[5][7][8] JNJ0966 is an example of a selective inhibitor that prevents the activation of proMMP-9.[7][8]
-
Monoclonal Antibodies: Antibodies targeting MMP-9, such as GS-5745 (andecaliximab), can be highly specific and have shown good tolerance in clinical trials.[2][5]
-
Inhibitors Targeting Exosites: These molecules bind to secondary binding sites on the enzyme, which are less conserved among MMP family members, thus offering greater selectivity.[3][6]
Troubleshooting Guides
Issue: High background signal in cytotoxicity assays.
High background signals can mask the true cytotoxic effect of your compound.
| Potential Cause | Recommended Solution |
| Cell Culture Medium Interference | Some components in the cell culture medium can react with assay reagents. Test the medium alone to determine its contribution to the background signal. Consider using a medium with reduced levels of potentially interfering substances.[9] |
| Compound Interference | This compound itself might interfere with the assay chemistry (e.g., absorbance or fluorescence). Run controls with the compound in cell-free medium to assess for any direct interference. |
| High Cell Density | Too many cells can lead to a high spontaneous release of cytotoxicity markers. Optimize the cell seeding density for your specific assay.[9] |
| DNA from Transfection Reagents | If you are using transfected cells, residual DNA from the transfection mix can lead to high background with DNA-binding dyes.[10] |
Issue: Inconsistent cytotoxicity results between experiments.
Reproducibility is key in assessing cytotoxicity.
| Potential Cause | Recommended Solution |
| Variations in Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent Compound Preparation | Prepare fresh stock solutions of this compound for each experiment. Ensure complete solubilization of the compound. |
| Incorrect Incubation Times | The kinetics of cytotoxicity can vary. Perform a time-course experiment to determine the optimal incubation time for observing a cytotoxic effect.[11][12] |
| Edge Effects on Assay Plates | Evaporation from the outer wells of a microplate can lead to increased compound concentration and cell stress. Avoid using the outer wells or ensure proper humidification during incubation.[10] |
Experimental Protocols
Protocol 1: Standard Cytotoxicity Assay (MTT Assay)
This protocol assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Assessing Off-Target Effects using a Panel of MMPs
This protocol helps determine the selectivity of this compound.
Materials:
-
Recombinant active forms of various MMPs (e.g., MMP-1, MMP-2, MMP-3, MMP-9, MMP-14)
-
Fluorogenic MMP substrate
-
Assay buffer
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Enzyme and Inhibitor Incubation: In the wells of the microplate, mix each recombinant MMP with the different concentrations of the inhibitor. Include a control with no inhibitor. Incubate for a predetermined period to allow for inhibitor binding.
-
Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to the MMP activity.
-
Data Analysis: Calculate the percent inhibition for each MMP at each concentration of this compound. Determine the IC50 value for each MMP to assess the inhibitor's selectivity.
Visualizations
Caption: Troubleshooting workflow for addressing high cytotoxicity of this compound.
Caption: Simplified signaling pathway showing the role of MMP-9 and the action of an inhibitor.
References
- 1. MMPs as therapeutic targets – still a viable option? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for MMP1 inhibitors? [synapse.patsnap.com]
- 4. Potential clinical implications of recent MMP inhibitor design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 7. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in ProMMP-9 inhibitor-3c experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing inhibitor-3c in ProMMP-9 experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ProMMP-9 and why is its inhibition important?
A1: Pro-Matrix Metalloproteinase-9 (ProMMP-9) is the inactive zymogen form of MMP-9, a zinc-dependent endopeptidase.[1] MMP-9 plays a crucial role in the degradation of extracellular matrix proteins, a process essential for normal physiological events like tissue remodeling and wound healing. However, excessive MMP-9 activity is implicated in various pathological conditions, including cancer metastasis, inflammation, and neurodegenerative diseases.[1][2] Therefore, inhibiting MMP-9 is a significant therapeutic strategy for these conditions.
Q2: How is ProMMP-9 activated?
A2: ProMMP-9 is activated through proteolytic cleavage of its pro-domain. This can be initiated by other proteases, including other MMPs like MMP-3 (stromelysin-1) and MMP-2 (gelatinase A), as well as serine proteases like plasmin. The activation process is a cascade, where one active protease can activate multiple pro-enzymes.
Q3: What is inhibitor-3c and what is its mechanism of action?
A3: Inhibitor-3c is a potent and selective small molecule inhibitor of MMP-9. Its primary mechanism of action is competitive inhibition, where it binds to the active site of MMP-9, containing a crucial zinc ion, thereby blocking the binding of natural substrates like gelatin and collagen.[2] This prevents the enzymatic degradation of the extracellular matrix.
Q4: What are the common methods to assess the inhibitory effect of inhibitor-3c on ProMMP-9?
A4: The most common methods include:
-
Gelatin Zymography: A sensitive technique to detect the activity of gelatinases like MMP-9. Areas of enzymatic activity appear as clear bands on a stained gelatin-containing polyacrylamide gel.
-
Fluorometric Assays: These assays use a quenched fluorescent substrate that, when cleaved by active MMP-9, releases a fluorophore, leading to a measurable increase in fluorescence.
-
Cell-Based Assays: Invasion and migration assays (e.g., Boyden chamber assay) are used to assess the effect of the inhibitor on the ability of cells to move through an extracellular matrix barrier.
Q5: What are potential off-target effects of MMP-9 inhibitors like inhibitor-3c?
A5: While designed to be selective for MMP-9, small molecule inhibitors can sometimes exhibit off-target effects by inhibiting other MMPs or related proteases due to structural similarities in their active sites.[3] This can lead to unforeseen biological consequences. Broad-spectrum MMP inhibitors have been associated with side effects like musculoskeletal syndrome.[4] It is crucial to assess the selectivity profile of any new inhibitor.
Troubleshooting Inconsistent Results
This section addresses common issues encountered during ProMMP-9 inhibitor-3c experiments and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak MMP-9 activity in control samples (Gelatin Zymography) | 1. Low expression/secretion of ProMMP-9 by the cell line. 2. Inadequate activation of ProMMP-9. 3. Suboptimal sample preparation or storage. 4. Incorrect gel preparation or running conditions. | 1. Use a positive control cell line known to express high levels of MMP-9 (e.g., HT1080). Stimulate cells with phorbol esters (PMA) or cytokines (e.g., TNF-α) to induce MMP-9 expression. 2. Ensure the presence of activating proteases in the cell culture or add an exogenous activator like APMA (p-aminophenylmercuric acetate) to a final concentration of 1 mM and incubate at 37°C for 1 hour.[5] 3. Prepare fresh samples and avoid repeated freeze-thaw cycles. Store samples at -80°C. 4. Verify the correct concentration of gelatin and acrylamide in the gel. Ensure the gel is washed sufficiently to remove SDS before incubation. |
| Inconsistent IC50 values for inhibitor-3c | 1. Inaccurate concentration of inhibitor-3c. 2. Variability in enzyme activity between experiments. 3. Pipetting errors. 4. Instability of the inhibitor in the assay buffer. | 1. Prepare fresh stock solutions of inhibitor-3c and verify its concentration using a suitable analytical method. 2. Standardize the amount of active MMP-9 used in each assay. Normalize results to a positive control. 3. Use calibrated pipettes and perform serial dilutions carefully. 4. Assess the stability of inhibitor-3c in the assay buffer over the experiment's duration. |
| High background in fluorometric assays | 1. Autohydrolysis of the substrate. 2. Contamination of reagents with other proteases. 3. Non-specific binding of the substrate or inhibitor to the plate. | 1. Run a no-enzyme control to determine the rate of substrate autohydrolysis and subtract this from all readings. 2. Use high-purity reagents and sterile techniques. 3. Use non-binding surface plates or add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. |
| Inhibitor-3c shows cytotoxicity at concentrations close to its IC50 | 1. The inhibitor has a narrow therapeutic window. 2. Off-target effects of the inhibitor. 3. The solvent used to dissolve the inhibitor is toxic to the cells. | 1. Determine the cytotoxic concentration (CC50) and the effective concentration (EC50) to calculate the selectivity index (SI = CC50/EC50). A higher SI is desirable. 2. Investigate the effect of the inhibitor on other cellular pathways. 3. Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used for the inhibitor. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). |
| Smearing or distorted bands in gelatin zymography | 1. Overloading of protein in the sample. 2. Incomplete denaturation of the sample. 3. High salt concentration in the sample. | 1. Determine the optimal protein concentration to load by running a dilution series of your sample. 2. Ensure samples are mixed well with non-reducing sample buffer. Do not boil the samples as this can denature the enzyme. 3. Desalt the sample using a desalting column or dialysis. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for MMP-9 inhibitors. Note that the values for "inhibitor-3c" are hypothetical and for illustrative purposes.
Table 1: Comparative IC50 Values of MMP-9 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| Inhibitor-3c (hypothetical) | MMP-9 | 15 | - |
| Prinomastat (AG3340) | MMP-1, MMP-3, MMP-9 | 79, 6.3, 5.0 | [6] |
| Ilomastat (GM6001) | Broad spectrum MMP inhibitor | 0.5 (for MMP-9) | [6] |
| SB-3CT | MMP-2, MMP-9 | 13.9, 600 | [6] |
| JNJ0966 (allosteric) | ProMMP-9 activation | 440 | [7] |
| GS-5745 (antibody) | MMP-9 | 0.26 | [8] |
Table 2: Cytotoxicity of Selected MMP-9 Inhibitors
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| Inhibitor-3c (hypothetical) | MDA-MB-231 | MTT | 25 | - |
| Compound 1 (aryl-amide derivative) | 4T1 | MTT | 139 | [9] |
| Compound 2 (aryl-amide derivative) | 4T1 | MTT | 125 | [9] |
| Compound 3 (aryl-amide derivative) | 4T1 | MTT | 132 | [9] |
| Myricetin | COLO 205 | - | 7.82 | [10] |
| Andrographolide | SW620 | MTT | - | [10] |
Experimental Protocols
Gelatin Zymography Protocol
This protocol is adapted for the detection of ProMMP-9 and active MMP-9.
-
Sample Preparation: Collect cell culture supernatant and centrifuge to remove cellular debris. Determine the protein concentration using a Bradford or BCA assay. Mix the sample with non-reducing sample buffer. Do not heat the samples.
-
Gel Electrophoresis: Prepare a polyacrylamide gel containing 1 mg/mL gelatin. Load 10-20 µg of protein per lane. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove SDS.
-
Incubation: Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35) overnight at 37°C.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour and then destain with a solution of methanol and acetic acid until clear bands appear against a blue background.
-
Analysis: Areas of gelatin degradation, indicating MMP activity, will appear as clear bands. The molecular weight can be estimated by comparison to a pre-stained protein ladder. ProMMP-9 typically runs at ~92 kDa and the active form at ~82 kDa.
MTT Cell Viability Assay Protocol
This protocol is used to assess the cytotoxicity of inhibitor-3c.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of inhibitor-3c (and a vehicle control) for 24-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: ProMMP-9 Activation Pathway
Caption: Mechanism of Action of Inhibitor-3c
Caption: Experimental Workflow for Inhibitor-3c Screening
References
- 1. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are MMP9 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMPs as therapeutic targets – still a viable option? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy [mdpi.com]
Technical Support Center: Validating ProMMP-9 Inhibitor-3c Activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ProMMP-9 Inhibitor-3c to validate its activity in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, allosteric inhibitor that prevents the activation of the pro-enzyme (zymogen) form of Matrix Metalloproteinase-9 (ProMMP-9).[1][2][3][4] It binds to a site distinct from the catalytic active site, inducing a conformational change that prevents the proteolytic cleavage of the pro-domain, which is necessary for its conversion to the active MMP-9 enzyme.[2][3] This mechanism ensures that the inhibitor does not affect the activity of already active MMP-9 or other MMPs that do not share the specific allosteric binding site.[2]
Q2: Which cell lines are recommended for validating the activity of this compound?
A2: The choice of cell line depends on the research context, particularly the endogenous expression levels of ProMMP-9. Cancer cell lines are often used due to their high expression of MMP-9, which is associated with invasion and metastasis.[5][6] Recommended cell lines include:
-
Ovarian Cancer: SKOV3[10]
-
Fibrosarcoma: HT1080[2]
-
Macrophages: Murine Peritoneal Macrophages (MPMs), Human Monocyte-derived Macrophages (HMs)[13]
It is crucial to verify ProMMP-9 expression and secretion in your chosen cell line before initiating inhibitor studies.
Q3: How can I measure the activity of this compound in my cell line?
A3: Several assays can be employed to measure the inhibitory activity of this compound. A combination of the following methods is recommended for comprehensive validation:
-
Gelatin Zymography: To visualize the inhibition of ProMMP-9 activation.[2][13]
-
ELISA: To quantify the amount of total or active MMP-9 in conditioned media.[13][14]
-
Western Blot: To detect the different forms of MMP-9 (pro and active).[2][13]
-
Cell-based functional assays: Such as wound healing/migration assays or invasion assays (e.g., Boyden chamber) to assess the phenotypic effect of inhibition.[10][11][12]
-
Fluorogenic Substrate Assays: To measure the enzymatic activity of MMP-9 in conditioned media.[9][15][16]
Troubleshooting Guides
Problem 1: No observable inhibitory effect on MMP-9 activity in my cell line.
| Possible Cause | Troubleshooting Step |
| Low or no ProMMP-9 expression | Confirm ProMMP-9 expression and secretion in your cell line using Western Blot or ELISA on conditioned media. If expression is low, consider using a different cell line or stimulating the cells with agents like Phorbol Myristate Acetate (PMA) or cytokines (e.g., TNF-α) to induce expression. |
| Inhibitor instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Check the recommended storage conditions and shelf-life. |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration of the inhibitor for your cell line and experimental conditions. Refer to the product datasheet for the recommended concentration range. |
| Assay sensitivity | For enzymatic assays, ensure the substrate concentration is optimal and the incubation time is sufficient to detect a change in activity. For zymography, ensure adequate protein loading and proper renaturation of the enzyme. |
| Cell culture conditions | Serum in the culture medium contains proteases and inhibitors that can interfere with the assay. It is recommended to culture cells in serum-free or reduced-serum medium for the duration of the inhibitor treatment and collection of conditioned media. |
Problem 2: High background signal in my fluorogenic substrate assay.
| Possible Cause | Troubleshooting Step |
| Substrate degradation | Protect the fluorogenic substrate from light to prevent photobleaching. Prepare fresh substrate solution for each experiment. |
| Autohydrolysis of substrate | Run a "substrate only" control (without enzyme) to determine the rate of spontaneous substrate breakdown. Subtract this background from all measurements. |
| Contamination of reagents | Use high-purity water and sterile, nuclease-free reagents to prepare buffers and solutions. |
| Non-specific protease activity | If using conditioned media, other proteases may cleave the substrate. Include a broad-spectrum protease inhibitor cocktail (without EDTA, as MMPs are zinc-dependent) in a control well to assess non-MMP activity. |
Data Presentation
Table 1: Dose-Response of this compound on ProMMP-9 Activation in SKOV3 Cells
| Inhibitor-3c Conc. (µM) | ProMMP-9 Activation (% of Control) |
| 0 (Control) | 100 |
| 0.1 | 85.2 |
| 1 | 55.7 |
| 10 | 12.3 |
| 100 | 2.1 |
Table 2: Effect of this compound on SKOV3 Cell Invasion
| Treatment | % Invasion (relative to control) |
| Vehicle Control | 100 |
| This compound (10 µM) | 35.4 |
| Positive Control (GM6001, 10 µM) | 28.9 |
Experimental Protocols
1. Gelatin Zymography for ProMMP-9 Activation
-
Cell Culture and Treatment: Plate cells (e.g., HT1080) and allow them to adhere. Replace the medium with serum-free medium containing various concentrations of this compound or vehicle control. If necessary, stimulate ProMMP-9 expression with an inducing agent (e.g., PMA). Incubate for 24-48 hours.
-
Sample Preparation: Collect the conditioned medium and centrifuge to remove cellular debris. Determine the protein concentration of each sample. Mix an equal amount of protein from each sample with non-reducing sample buffer. Do not boil the samples.
-
Electrophoresis: Load the samples onto a polyacrylamide gel containing 0.1% gelatin. Run the gel at 4°C.
-
Enzyme Renaturation: After electrophoresis, wash the gel twice for 30 minutes in a renaturation buffer (e.g., 2.5% Triton X-100 in water) at room temperature with gentle agitation.
-
Enzyme Activation: Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2) at 37°C for 16-24 hours.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour and then destain. Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background.
2. Cell Invasion Assay (Boyden Chamber)
-
Cell Preparation: Culture cells (e.g., SKOV3) in serum-free medium for 24 hours. Resuspend the cells in serum-free medium containing this compound or vehicle control.
-
Assay Setup: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel. Add the cell suspension to the upper chamber. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane.
-
Quantification: Count the number of stained cells in several microscopic fields. Express the results as a percentage of the control.[10]
Visualizations
References
- 1. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Matrix Metalloproteinase-9-Related Nanomedicines in Tumors and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Machine learning and biological evaluation-based identification of a potential MMP-9 inhibitor, effective against ovarian cancer cells SKOV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioassaysys.com [bioassaysys.com]
- 16. In vitro inhibition of the activation of Pro-matrix Metalloproteinase 1 (Pro-MMP-1) and Pro-matrix metalloproteinase 9 (Pro-MMP-9) by rice and soybean Bowman-Birk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ProMMP-9 Inhibitor-3c and SB-3CT Efficacy in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two distinct inhibitors of matrix metalloproteinase-9 (MMP-9): ProMMP-9 inhibitor-3c and SB-3CT. This analysis is supported by available experimental data on their mechanisms of action, potency, and effects in various disease models.
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of the extracellular matrix. Its dysregulation is implicated in numerous pathological processes, including cancer metastasis, neuroinflammation, and tissue remodeling. Consequently, the development of specific and potent MMP-9 inhibitors is a significant focus of therapeutic research. This guide compares two such inhibitors, this compound and SB-3CT, highlighting their distinct approaches to targeting MMP-9 and their reported efficacies.
Executive Summary of Inhibitor Efficacy
| Inhibitor | Target Domain | Mechanism of Action | Potency (in vitro) | Efficacy in In Vivo Models |
| This compound | Hemopexin-like (PEX) domain | Allosteric inhibitor; prevents proMMP-9 homodimerization and downstream signaling | Kd: 320 nM[1][2][3] | Blocks fibrosarcoma cell invasion and reduces angiogenesis at 500 nM[1] |
| SB-3CT | Catalytic domain | Competitive, mechanism-based inhibitor of gelatinase activity | Ki: 13.9 nM (MMP-2), 600 nM (MMP-9)[4] | Reduces infarct volume in ischemic stroke, inhibits tumor growth, and improves neurological outcomes in traumatic brain injury |
Detailed Inhibitor Profiles
This compound: An Allosteric Modulator
This compound, also known as compound 3c, represents a novel class of MMP-9 inhibitors that do not target the enzyme's catalytic site. Instead, it binds to the hemopexin-like (PEX) domain of the proenzyme (proMMP-9)[2]. This allosteric inhibition prevents the homodimerization of proMMP-9, a crucial step for the activation of downstream signaling pathways that promote cell migration and invasion, independent of the enzyme's proteolytic activity[2].
Key Efficacy Data for this compound:
-
Binding Affinity: Demonstrates a binding affinity (Kd) of 320 nM for the proMMP-9 PEX domain[1][2][3].
-
Specificity: Specifically inhibits proMMP-9-mediated cell migration, with no significant effect on migration induced by proMMP-2 or proMMP-14[2].
-
Cellular Effects: At a concentration of 500 nM, it effectively blocks fibrosarcoma cell invasion and reduces angiogenesis in experimental models[1]. Importantly, it does not inhibit the catalytic activity of activated MMP-9[2].
SB-3CT: A Potent Catalytic Site Inhibitor
SB-3CT is a well-characterized, potent, and competitive inhibitor that targets the active site of gelatinases, primarily MMP-2 and MMP-9[4]. Its mechanism of action relies on directly blocking the proteolytic activity of these enzymes. SB-3CT has demonstrated significant therapeutic potential across a range of preclinical models.
Key Efficacy Data for SB-3CT:
-
Inhibitory Potency: Exhibits Ki values of 13.9 nM for MMP-2 and 600 nM for MMP-9[4].
-
Neuroprotection: In models of ischemic stroke, administration of SB-3CT has been shown to significantly reduce infarct volume. In traumatic brain injury models, it reduces cortical lesion volume and improves long-term neurological function.
-
Anti-Cancer Activity: SB-3CT has been shown to inhibit tumor growth in preclinical cancer models. In combination with immunotherapy, it can enhance the anti-tumor immune response.
Experimental Methodologies
Gelatin Zymography for MMP-9 Activity
Gelatin zymography is a standard technique used to detect the activity of gelatinases like MMP-9.
Protocol:
-
Sample Preparation: Conditioned media from cell cultures or tissue lysates are mixed with a non-reducing sample buffer.
-
Electrophoresis: Samples are run on a polyacrylamide gel co-polymerized with gelatin.
-
Renaturation and Development: The gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of enzymatic activity.
In Vitro Cell Invasion Assay
This assay is used to assess the ability of cancer cells to invade through a basement membrane matrix, a process highly dependent on MMP activity.
Protocol:
-
Chamber Setup: A Boyden chamber with a filter coated with a basement membrane extract (e.g., Matrigel) is used.
-
Cell Seeding: Cancer cells, pre-treated with the inhibitor or a vehicle control, are seeded in the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The chamber is incubated to allow for cell invasion through the matrix.
-
Quantification: Non-invading cells on the top side of the filter are removed. The invading cells on the bottom side are fixed, stained, and counted under a microscope.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of inhibitors in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with the inhibitor (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ProMMP-9 activation pathway and a typical experimental workflow for evaluating MMP-9 inhibitors.
Caption: ProMMP-9 activation and inhibitor targets.
Caption: Workflow for MMP-9 inhibitor evaluation.
Conclusion
This compound and SB-3CT represent two distinct and promising strategies for targeting MMP-9. SB-3CT, a catalytic site inhibitor, has demonstrated broad efficacy in various disease models where excessive proteolytic activity is a key driver of pathology. In contrast, this compound offers a more targeted approach by modulating the non-proteolytic, signaling functions of proMMP-9, which may offer a more specific therapeutic window with potentially fewer off-target effects related to inhibiting other metalloproteinases. The choice between these inhibitors would depend on the specific pathological context and the relative contributions of MMP-9's catalytic versus non-catalytic functions to the disease process. Further head-to-head comparative studies in relevant disease models are warranted to fully elucidate their respective therapeutic potentials.
References
- 1. Potential of MMP-2 and MMP-9 Gelatinase Blockade as a Therapeutic Strategy in Fibrosarcoma Treatment: A Decadal Review [mdpi.com]
- 2. Targeting the Hemopexin-like Domain of Latent Matrix Metalloproteinase-9 (proMMP-9) with a Small Molecule Inhibitor Prevents the Formation of Focal Adhesion Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide: ProMMP-9 inhibitor-3c versus Marimastat in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two matrix metalloproteinase (MMP) inhibitors, ProMMP-9 inhibitor-3c and marimastat, with a focus on their experimental data in the context of cancer research. While marimastat is a well-characterized broad-spectrum MMP inhibitor, this compound represents a more targeted approach, focusing on the inactive zymogen form of MMP-9.
Executive Summary
Marimastat is a broad-spectrum, orally bioavailable MMP inhibitor with low nanomolar efficacy against several MMPs, including MMP-9. It has been extensively studied in preclinical and clinical settings. In contrast, this compound is a potent and specific inhibitor of proMMP-9, the inactive precursor of MMP-9. It functions by disrupting proMMP-9 homodimerization and its interaction with cell surface receptors, a mechanism distinct from the active site inhibition of marimastat. While quantitative data for marimastat is abundant, detailed in vivo efficacy and pharmacokinetic data for this compound in mammalian cancer models are less available in the public domain, limiting a direct head-to-head comparison in some aspects.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for both inhibitors to facilitate a clear comparison of their biochemical and pharmacological properties.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target(s) | IC50 / Kd | Notes |
| This compound | proMMP-9 hemopexin-like domain | Kd = 320 nM[1][2] | Binds to the inactive zymogen form, preventing its activation and signaling functions. Does not inhibit the catalytic activity of activated MMP-9.[3] |
| Marimastat | MMP-9 | IC50 = 3 nM[1][2][3][4] | Broad-spectrum inhibitor. |
| MMP-1 | IC50 = 5 nM[1][2][3][4] | ||
| MMP-2 | IC50 = 6 nM[1][2][3][4] | ||
| MMP-14 | IC50 = 9 nM[1][2][3][4] | ||
| MMP-7 | IC50 = 13 nM[1][2][3][4] |
Table 2: In Vivo Efficacy in Cancer Models
| Inhibitor | Cancer Model | Dosage | Key Findings |
| This compound | Chicken Chorioallantoic Membrane (CAM) Assay | 500 nM | Blocked cancer cell invasion of the basement membrane and reduced angiogenesis.[1][2] |
| Marimastat | Human Gastric Cancer Xenograft (Mice) | Not specified | Inhibition of tumor growth. |
| Head and Neck Squamous Cell Carcinoma Xenograft (Mice) | Not specified | Delayed tumor growth when combined with chemoradiation. | |
| Lung and Breast Cancer Metastasis Models (Mice) | 100–500 mg/kg per day | Reduction in the number and size of metastatic foci.[1] |
Table 3: Pharmacokinetic Properties
| Inhibitor | Parameter | Value | Species |
| This compound | Not Publicly Available | - | - |
| Marimastat | Bioavailability | 20%–50% (preclinical)[1] | Preclinical models |
| Time to Peak Plasma Concentration (Tmax) | 1.5–3 hours[1] | Humans | |
| Elimination Half-life | 8–10 hours[1] | Humans |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
In Vitro MMP Inhibition Assay (for Marimastat)
This protocol is a general guideline for determining the IC50 value of an MMP inhibitor using a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-9)
-
MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Marimastat (or other test inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of marimastat in DMSO.
-
Serially dilute the marimastat stock solution in MMP assay buffer to create a range of concentrations.
-
In a 96-well black microplate, add the diluted marimastat solutions. Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).
-
Add the recombinant MMP enzyme to each well (except the negative control) and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) over time using a fluorescence microplate reader.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the inhibitors on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or marimastat
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or marimastat and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound or marimastat formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel to enhance tumor formation.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the inhibitor (e.g., this compound or marimastat) to the treatment group according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Compare the tumor growth rates and final tumor sizes between the treatment and control groups to evaluate the efficacy of the inhibitor.
Visualizations
MMP-9 Signaling in Cancer Progression
The following diagram illustrates the central role of MMP-9 in the signaling pathways that drive cancer progression, including invasion, metastasis, and angiogenesis.
Caption: MMP-9 signaling pathway in cancer and points of inhibition.
Experimental Workflow: Comparative Inhibitor Evaluation
The following diagram outlines a typical experimental workflow for comparing the efficacy of two inhibitors like this compound and marimastat.
Caption: Workflow for preclinical evaluation of MMP inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting the Hemopexin-like Domain of Latent Matrix Metalloproteinase-9 (proMMP-9) with a Small Molecule Inhibitor Prevents the Formation of Focal Adhesion Junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Anti-Cancer Compounds Selectively Target the Hemopexin Domain of Matrix Metalloproteinase-9 (MMP-9) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Hemopexin-like Domain of Latent Matrix Metalloproteinase-9 (proMMP-9) with a Small Molecule Inhibitor Prevents the Formation of Focal Adhesion Junctions - PMC [pmc.ncbi.nlm.nih.gov]
Validation of ProMMP-9 inhibitor-3c specificity against other MMPs
Comparative Analysis of ProMMP-9 Inhibitor Specificity
In the landscape of drug discovery, the development of highly selective inhibitors for specific matrix metalloproteinases (MMPs) is a critical goal to minimize off-target effects and enhance therapeutic efficacy.[1][2] This guide provides a comparative analysis of the specificity of selective ProMMP-9 inhibitors, with a focus on their activity against other MMP family members. Due to the lack of publicly available data for a compound specifically named "ProMMP-9 inhibitor-3c," this guide utilizes data from well-characterized selective ProMMP-9 inhibitors, JNJ0966 and SB-3CT, to illustrate the principles and data presentation for such a comparison.
Data Presentation: Inhibitor Specificity Profile
The following table summarizes the inhibitory activity of JNJ0966 and SB-3CT against a panel of MMPs. The data is presented as IC50 (the half-maximal inhibitory concentration) or Ki (inhibition constant) values, providing a quantitative measure of inhibitor potency and selectivity.
| Target MMP | JNJ0966 (IC50/Activity) | SB-3CT (Ki) |
| ProMMP-9 (Activation) | 429 nM | Not Applicable |
| MMP-9 (Catalytic) | No inhibition | Nanomolar range [3] |
| ProMMP-2 (Activation) | No inhibition | Not Applicable |
| MMP-2 (Catalytic) | No inhibition | Nanomolar range[3] |
| MMP-1 (Catalytic) | No inhibition | Micromolar range[3] |
| MMP-3 (Catalytic) | No inhibition | Micromolar range[3] |
| MMP-7 (Catalytic) | Not Applicable | Micromolar range[3] |
| MMP-14 (Catalytic) | No inhibition | Not Applicable |
Note: JNJ0966 is an allosteric inhibitor that specifically inhibits the activation of proMMP-9, rather than the catalytic activity of the active enzyme.[1][4] In contrast, SB-3CT is a mechanism-based inhibitor targeting the active site of gelatinases (MMP-2 and MMP-9).[3]
Experimental Protocols
The determination of inhibitor specificity involves a series of biochemical assays. Below are detailed methodologies for key experiments.
ProMMP-9 Activation Assay (for allosteric inhibitors like JNJ0966)
This assay evaluates the ability of a compound to inhibit the conversion of the inactive zymogen (proMMP-9) to the active enzyme.
-
Materials:
-
Procedure:
-
ProMMP-9 is pre-incubated with the test inhibitor at various concentrations.
-
The activating protease (e.g., MMP-3) is added to initiate the activation of proMMP-9.[4]
-
The fluorescent substrate (DQ-gelatin) is added to the reaction mixture.
-
The fluorescence intensity is monitored over time using a microplate reader.
-
The rate of substrate cleavage is proportional to the amount of activated MMP-9.
-
IC50 values are calculated by plotting the rate of reaction against the inhibitor concentration.
-
MMP Catalytic Activity Assay (for active site inhibitors like SB-3CT)
This assay measures the direct inhibition of the enzymatic activity of a panel of active MMPs.
-
Materials:
-
Recombinant active MMPs (MMP-1, -2, -3, -9, etc.)
-
Fluorogenic peptide substrate specific for each MMP
-
Test inhibitor (e.g., SB-3CT)
-
Assay buffer
-
96-well microplate reader
-
-
Procedure:
-
Each active MMP is pre-incubated with the test inhibitor at various concentrations.
-
The specific fluorogenic substrate is added to initiate the reaction.
-
The increase in fluorescence, resulting from the cleavage of the substrate, is measured over time.
-
The remaining enzymatic activity is calculated and plotted against the inhibitor concentration to determine the IC50 or Ki value.[5]
-
Visualizations
Signaling Pathway: ProMMP-9 Activation
The following diagram illustrates the proteolytic activation of ProMMP-9, a key step that can be targeted by allosteric inhibitors.
Caption: Allosteric inhibition of ProMMP-9 activation.
Experimental Workflow: Determining Inhibitor Specificity
This diagram outlines the experimental workflow for assessing the specificity of an MMP inhibitor against a panel of related enzymes.
Caption: Workflow for MMP inhibitor specificity profiling.
Logical Relationship: Specificity of a ProMMP-9 Inhibitor
This diagram illustrates the desired specificity profile of a selective ProMMP-9 inhibitor.
Caption: Ideal specificity of a ProMMP-9 inhibitor.
References
- 1. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directed evolution of metalloproteinase inhibitor TIMP-1 for selective inhibition of MMP-9 exploits catalytic and fibronectin domain interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library | PLOS One [journals.plos.org]
A Comparative Analysis of the Therapeutic Window: ProMMP-9 Inhibitor-3c vs. Broad-Spectrum MMP Inhibitors
A new generation of highly selective matrix metalloproteinase-9 (MMP-9) inhibitors, exemplified by compounds like ProMMP-9 inhibitor-3c, are poised to overcome the significant hurdles that led to the clinical failure of earlier broad-spectrum MMP inhibitors. By precisely targeting MMP-9, these novel inhibitors offer the potential for a wider therapeutic window, minimizing the dose-limiting toxicities associated with non-selective inhibition while maximizing therapeutic efficacy in a range of pathologies, including cancer, neuroinflammatory disorders, and cardiovascular diseases.
Historically, the development of MMP inhibitors was fraught with challenges. Broad-spectrum inhibitors, such as batimastat and marimastat, while potent, indiscriminately targeted multiple MMP family members.[1][2] This lack of specificity resulted in severe side effects, most notably a debilitating musculoskeletal syndrome characterized by arthralgia, myalgia, and tendinitis, ultimately leading to the discontinuation of numerous clinical trials.[3] It is now understood that many MMPs play crucial roles in normal physiological processes, and their widespread inhibition can be detrimental.[1][3]
The recognition of the diverse and sometimes opposing roles of individual MMPs has driven the development of highly selective inhibitors. This compound represents a paradigm shift, focusing on the allosteric inhibition of the pro-enzyme (zymogen) form of MMP-9. This approach prevents the activation of MMP-9 without affecting the catalytic activity of other MMPs, thereby offering a more targeted and potentially safer therapeutic strategy.[4]
Key Differentiators: Selectivity and Mechanism of Action
The fundamental difference between this compound and broad-spectrum MMP inhibitors lies in their selectivity and mechanism of action. Broad-spectrum inhibitors typically target the highly conserved catalytic zinc ion in the active site of MMPs, leading to non-specific inhibition across the family.[2][3] In contrast, selective inhibitors like this compound bind to unique exosites or allosteric sites on the MMP-9 enzyme, preventing its activation or substrate binding without interfering with other MMPs.[4][5]
This targeted approach is critical, as MMP-9 is a key mediator in various pathological processes, including extracellular matrix degradation, inflammation, and angiogenesis, making it a prime therapeutic target.[6][7] By specifically inhibiting MMP-9, the therapeutic intervention can be focused on the disease-driving pathway while sparing the beneficial activities of other MMPs.
Comparative Data: ProMMP-9 Inhibitors vs. Broad-Spectrum MMP Inhibitors
The following tables summarize the key comparative data between a representative selective ProMMP-9 inhibitor (based on publicly available data for similar compounds) and traditional broad-spectrum MMP inhibitors.
Table 1: Comparative Inhibitory Activity and Selectivity
| Parameter | Representative Selective ProMMP-9 Inhibitor (e.g., JNJ0966) | Broad-Spectrum MMP Inhibitor (e.g., Marimastat) |
| Target | ProMMP-9 (zymogen) | Multiple active MMPs (MMP-1, -2, -3, -7, -9, -13, etc.) |
| Mechanism | Allosteric inhibition of zymogen activation | Active site zinc chelation |
| IC50 (MMP-9) | Low nanomolar (for activation inhibition) | Low nanomolar (for catalytic inhibition) |
| Selectivity vs. other MMPs | >1000-fold | Poor (inhibits multiple MMPs in a similar concentration range) |
Table 2: Comparative Therapeutic Window and Side Effect Profile
| Parameter | Representative Selective ProMMP-9 Inhibitor | Broad-Spectrum MMP Inhibitor |
| Therapeutic Window | Potentially wide | Narrow |
| Key Side Effects | Expected to be minimal and target-related | Musculoskeletal syndrome, gastrointestinal disorders |
| Clinical Development Status | Preclinical and early clinical phases for selective inhibitors | Largely discontinued in clinical trials for cancer |
Experimental Protocols
The assessment of MMP inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific MMP.
Materials:
-
Recombinant human MMP-9 (or other MMPs for selectivity profiling)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Activate the pro-MMP enzyme to its active form according to the manufacturer's instructions (if not already active).
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In the microplate, add the assay buffer, the activated MMP enzyme, and the test inhibitor dilutions.
-
Incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorometer (e.g., excitation at 328 nm, emission at 393 nm).
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Gelatin Zymography
Objective: To detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples and assess the effect of inhibitors.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gels containing 1 mg/mL gelatin
-
Samples (e.g., cell culture supernatant, tissue homogenates)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2)
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250)
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Prepare samples in non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without boiling.
-
Perform electrophoresis under non-reducing conditions.
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow enzyme renaturation.
-
Incubate the gel in the incubation buffer (with or without the test inhibitor) at 37°C for 16-24 hours.
-
Stain the gel with the Coomassie Brilliant Blue solution.
-
Destain the gel. Areas of gelatinolytic activity will appear as clear bands against a blue background.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an MMP inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line known to express MMP-9
-
Test inhibitor (this compound)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject the cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to a pre-determined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, zymography).
Visualizing the Rationale: Signaling Pathways and Experimental Workflow
To better understand the biological context and the experimental approach, the following diagrams illustrate the MMP-9 signaling pathway and a typical workflow for assessing MMP inhibitors.
Caption: Simplified MMP-9 signaling pathway.
Caption: Experimental workflow for MMP inhibitor assessment.
References
- 1. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards third generation matrix metalloproteinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. MMP9 - Wikipedia [en.wikipedia.org]
In Vitro Target Engagement of ProMMP-9 Inhibitor-3c: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of ProMMP-9 inhibitor-3c against other known MMP-9 inhibitors. Experimental data is presented to support the analysis of target engagement and mechanism of action.
Executive Summary
This compound is a potent and specific small molecule inhibitor that targets the hemopexin-like (PEX) domain of the latent form of matrix metalloproteinase-9 (proMMP-9). This unique mechanism of action, which disrupts proMMP-9 homodimerization and its interaction with cell surface receptors, distinguishes it from traditional active-site inhibitors and other allosteric modulators. This guide will delve into the in vitro validation of this compound's target engagement and compare its efficacy and specificity with other classes of MMP-9 inhibitors.
Data Presentation: Comparative Inhibitor Performance
The following table summarizes the key in vitro performance metrics of this compound and other representative MMP-9 inhibitors.
| Inhibitor | Target | Mechanism of Action | Binding Affinity (Kd) | IC50 | Specificity |
| This compound | proMMP-9 PEX Domain | Disrupts homodimerization and receptor binding | 320 nM[1] | Not reported (inhibits migration) | Specific for proMMP-9-mediated migration over proMMP-2 and proMMP-14[1] |
| JNJ0966 | proMMP-9 | Allosteric inhibition of zymogen activation | 5.0 µM[2] | 440 nM (proMMP-9 activation)[2] | Selective for proMMP-9 activation over proMMP-1, -2, and -3[2] |
| SB-3CT | MMP-2 & MMP-9 Active Site | Mechanism-based "suicide type" inhibition | Not reported | Nanomolar range (Ki)[3] | Selective for gelatinases (MMP-2 and MMP-9)[3] |
| GS-5745 (Antibody) | proMMP-9 & active MMP-9 | Allosteric inhibition of activation and activity | Not reported | 0.26 - 1.3 nM (active MMP-9)[4] | Highly selective for MMP-9 |
| GM6001 | Multiple MMP Active Sites | Broad-spectrum active site inhibition (hydroxamate) | Not reported | 0.45 nM (active MMP-9)[2] | Non-selective, potent inhibitor of many MMPs[2] |
Signaling Pathways and Inhibitor Mechanisms
The following diagrams illustrate the proMMP-9 activation pathway and the distinct mechanisms of action of the compared inhibitors.
Figure 1. Simplified proMMP-9 signaling and activation pathway.
Figure 2. Binding sites of different classes of MMP-9 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
2-D Collagen Dot Migration Assay (for this compound)
This assay assesses the ability of an inhibitor to block proMMP-9-mediated cell migration.
-
Cell Culture: COS-1 cells are engineered to stably express vector control, proMMP-2, proMMP-9, or proMMP-14.
-
Plate Preparation: A solution of collagen I is spotted onto a culture dish and allowed to dry. The dish is then blocked to prevent non-specific cell adhesion.
-
Cell Seeding: Cells are seeded onto the collagen dots in the presence of varying concentrations of the test inhibitor (e.g., this compound).
-
Incubation and Imaging: The cells are incubated to allow for migration. After a set time, the cells are fixed and stained. The area of cell migration from the edge of the collagen dot is quantified using microscopy and image analysis software.
-
Data Analysis: The inhibition of migration is calculated relative to a vehicle control. This assay was used to demonstrate the specificity of this compound, which was shown to inhibit proMMP-9-mediated cell migration but not migration mediated by proMMP-2 or proMMP-14[1].
ProMMP-9 Activation Assay (for JNJ0966)
This fluorometric assay measures the inhibition of the conversion of proMMP-9 to its active form.
-
Reagents: Recombinant proMMP-9, an activating enzyme (e.g., trypsin or catalytic MMP-3), a fluorescent MMP substrate (e.g., DQ-gelatin), and the test inhibitor (e.g., JNJ0966).
-
Assay Procedure:
-
ProMMP-9 is pre-incubated with the activating enzyme in the presence of various concentrations of the test inhibitor.
-
The fluorescent substrate is added to the mixture.
-
The increase in fluorescence, resulting from the cleavage of the substrate by activated MMP-9, is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of substrate cleavage is determined, and the IC50 value for the inhibition of proMMP-9 activation is calculated. JNJ0966 was shown to inhibit proMMP-9 activation with an IC50 of 440 nM in this type of assay[2].
Gelatin Zymography
This technique is used to detect the activity of gelatinases like MMP-9 and to observe the inhibition of pro-enzyme activation.
-
Sample Preparation: Recombinant proMMP-9 is incubated with an activating enzyme with or without the inhibitor.
-
Electrophoresis: The samples are run on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Renaturation and Development: The gel is washed in a Triton X-100 solution to remove SDS and allow the enzyme to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.
-
Staining: The gel is stained with Coomassie Brilliant Blue.
-
Analysis: Areas of gelatin degradation by active MMP-9 will appear as clear bands against a blue background. This method can visualize the conversion of the pro-form (higher molecular weight) to the active form (lower molecular weight) and the effect of inhibitors on this process[2].
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a compound in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein.
-
Procedure:
-
Intact cells are treated with the test compound or a vehicle control.
-
The cell suspension is heated to a range of temperatures.
-
Cells are lysed, and the precipitated, denatured proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble target protein (e.g., proMMP-9) remaining at each temperature is quantified, typically by Western blotting.
-
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement. This method was used to identify JNJ0966 as a binder of proMMP-9[2].
Experimental Workflow for Inhibitor Validation
The following diagram outlines a typical workflow for the in vitro validation of a novel ProMMP-9 inhibitor.
Figure 3. In vitro validation workflow for a ProMMP-9 inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ProMMP-9 Inhibitor-3c and Endogenous TIMPs for Researchers and Drug Development Professionals
An in-depth guide to the mechanisms, specificity, and experimental evaluation of a novel synthetic ProMMP-9 inhibitor versus the body's natural counterparts, the Tissue Inhibitors of Metalloproteinases (TIMPs).
In the intricate landscape of extracellular matrix (ECM) remodeling and cellular signaling, Matrix Metalloproteinase-9 (MMP-9) stands out as a key enzyme implicated in a multitude of physiological and pathological processes, including cancer metastasis, inflammation, and neurodegenerative diseases. The activity of MMP-9 is tightly regulated, and its dysregulation often leads to disease progression. Consequently, the development of specific MMP-9 inhibitors is a significant focus in therapeutic research. This guide provides a comparative analysis of a promising synthetic inhibitor, ProMMP-9 inhibitor-3c, and the endogenous TIMPs, offering researchers and drug development professionals a comprehensive overview of their distinct properties and potential applications.
Executive Summary
This guide contrasts the allosteric inhibitor this compound with the endogenous competitive inhibitors, TIMPs. This compound offers high specificity by targeting the inactive zymogen form of MMP-9 (proMMP-9), preventing its activation. In contrast, TIMPs are broad-spectrum inhibitors that bind to the active site of various MMPs. This fundamental difference in their mechanism of action dictates their specificity, potency, and potential therapeutic advantages and disadvantages. This document presents a detailed comparison of their inhibitory mechanisms, binding affinities, and the experimental protocols used for their evaluation.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative parameters of this compound and endogenous TIMPs, with a focus on their interaction with MMP-9.
| Feature | This compound | Endogenous TIMPs (TIMP-1 & TIMP-3 for MMP-9) |
| Target | ProMMP-9 (zymogen) | Active MMPs (including MMP-9) and some pro-MMPs |
| Mechanism of Action | Allosteric inhibition; binds to the hemopexin-like (PEX) domain, preventing proMMP-9 homodimerization and activation.[1] | Competitive inhibition; the N-terminal domain binds directly to the catalytic zinc ion in the active site of MMPs. |
| Binding Affinity (Kd/Ki) | Kd for proMMP-9 is 0.32 μM.[1] | TIMP-1 inhibits active MMP-9 with a Ki of 3.36 nM. Engineered TIMP-1 variants can show improved affinity (Ki = 0.61 nM).[2] TIMP-1 and TIMP-3 also bind to proMMP-9.[3] |
| Specificity | Highly specific for proMMP-9.[1] | Broad-spectrum inhibitors of most MMPs, with varying affinities.[3] TIMP-1 has a relatively low affinity for membrane-type MMPs. |
| Mode of Inhibition | Prevents the formation of active MMP-9.[1] | Directly blocks the catalytic activity of already activated MMPs.[2] |
| Cellular Effects | Inhibits proMMP-9-mediated cell migration and invasion by disrupting focal adhesion complexes.[1] | Regulate ECM turnover, tissue remodeling, and cellular behavior. Also have MMP-independent signaling roles affecting cell growth, apoptosis, and angiogenesis.[4] |
Mandatory Visualization: Mechanisms of Inhibition
The following diagrams, generated using the DOT language, illustrate the distinct inhibitory mechanisms of this compound and endogenous TIMPs.
References
Safety Operating Guide
Navigating the Disposal of ProMMP-9 Inhibitor-3c: A Guide to Safe and Compliant Laboratory Practices
For researchers and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. ProMMP-9 inhibitor-3c, a potent and specific inhibitor of pro-matrix metalloproteinase-9, requires careful handling and disposal to mitigate potential hazards. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves.
-
If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Handling:
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Quantitative Data Summary
In the absence of specific data for this compound, the following table summarizes general information for a related compound, MMP-2/MMP-9 Inhibitor III, to provide a conservative basis for handling and disposal.
| Property | Value/Information | Source |
| Chemical Name | MMP-2/MMP-9 Inhibitor III | [1] |
| CAS Number | 244082-19-7 | [1] |
| Molecular Formula | C52H71N13O14S2 | [1] |
| Molecular Weight | 1166.3 g/mol | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| GHS Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | [1] |
Experimental Workflow for Disposal
The following workflow outlines the standard procedure for the disposal of this compound. This process should be adapted to comply with your institution's specific protocols.
Step-by-Step Disposal Protocol
-
Consult Institutional Guidelines : Before beginning any disposal procedure, review your organization's specific chemical hygiene plan and hazardous waste management guidelines.[2][3][4][5][6]
-
Personal Protective Equipment (PPE) : At a minimum, wear a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses with side shields.
-
Waste Segregation :
-
Solid Waste : Collect any unused or expired this compound powder in a designated hazardous waste container.[2][3] This container should be clearly labeled and made of a material compatible with the chemical.
-
Contaminated Materials : Any disposable labware that has come into contact with the inhibitor, such as pipette tips, microfuge tubes, and contaminated gloves or bench paper, should also be placed in the solid hazardous waste container.[7]
-
Liquid Waste : If the inhibitor has been dissolved in a solvent, the resulting solution should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your EHS department.[7]
-
Empty Containers : The original container of this compound should be triple-rinsed with a suitable solvent.[2][5] The first rinseate is considered hazardous and must be collected in the appropriate liquid hazardous waste container.[2] Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your institution's EHS. After rinsing and air-drying, deface or remove the original label and dispose of the container as directed by your facility (e.g., in a designated bin for rinsed glass or plastic).[2]
-
-
Waste Container Management :
-
Keep hazardous waste containers securely closed except when adding waste.[2][3]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other required information (e.g., concentration, date).[2][6]
-
Store the waste container in a designated and properly ventilated satellite accumulation area within the laboratory.[3]
-
-
Requesting Disposal :
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert : Alert others in the immediate area and evacuate if necessary.
-
Control and Contain : If it is safe to do so, prevent the spread of a solid spill by gently covering it with an absorbent material. For liquid spills, use a chemical spill kit to absorb the material.
-
Clean-Up : Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris and place it in a sealed, labeled hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent or detergent and water.
-
Report : Report the spill to your laboratory supervisor and the EHS department.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment.
References
- 1. MMP-2/MMP-9 Inhibitor III|244082-19-7|MSDS [dcchemicals.com]
- 2. policies.dartmouth.edu [policies.dartmouth.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. vumc.org [vumc.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. essex.ac.uk [essex.ac.uk]
Essential Safety and Operational Guide for Handling ProMMP-9 Inhibitor-3c
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of ProMMP-9 inhibitor-3c. The following procedural guidance is based on best practices for handling novel small molecule inhibitors in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is shipped as a non-hazardous chemical, it is prudent to handle it with care, as the toxicological properties have not been thoroughly investigated.[1] Similar compounds, such as other MMP-9 inhibitors, may cause irritation to the mucous membranes and upper respiratory tract and could be harmful if inhaled, ingested, or absorbed through the skin.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form outside of a fume hood. |
Handling and Storage
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Storage Recommendations:
| Form | Storage Temperature | Duration |
| Solid | As recommended by the supplier (typically -20°C) | Refer to supplier documentation |
| Stock Solution | -20°C or -80°C | Up to 1 year at -20°C, up to 2 years at -80°C[2] |
Emergency Procedures
In the event of exposure, follow these immediate first aid measures.
Emergency Response Protocol:
Caption: Immediate first aid procedures for exposure to this compound.
Disposal Plan
All waste containing this compound should be treated as chemical waste and disposed of according to institutional and local regulations.
Disposal Workflow:
Caption: Step-by-step process for the disposal of this compound waste.
Spill Management
In the event of a spill, avoid generating dust.
Spill Cleanup Protocol:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, gently cover with an absorbent material to avoid raising dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Collect: Carefully scoop the contained material into a sealed container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Treat all cleanup materials as chemical waste and dispose of them accordingly.
This guide is intended to provide essential safety and logistical information. Always consult your institution's safety protocols and the latest information from the supplier before handling any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
